Product packaging for Vanadium chloride(VCl2) (6CI,8CI,9CI)(Cat. No.:CAS No. 10580-52-6)

Vanadium chloride(VCl2) (6CI,8CI,9CI)

Cat. No.: B086343
CAS No.: 10580-52-6
M. Wt: 121.84 g/mol
InChI Key: ITAKKORXEUJTBC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vanadium(II) Chloride (VCl2) is an inorganic compound appearing as a pale green, crystalline solid . It is an excellent water-soluble source of vanadium, forming purple aqueous solutions that contain the [V(H2O)6]2+ ion . This product is provided for research and development purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. In scientific research, Vanadium Dichloride is primarily valued as a specialty reductant in organic synthesis . It is employed in specific transformations, such as the conversion of cyclohexylnitrate to cyclohexanone and the reduction of phenyl azide to aniline . Solid VCl2 adopts the cadmium iodide structure, featuring octahedral coordination geometry . Researchers studying the bioinorganic chemistry of vanadium compounds may find interest in its properties, as vanadium-based complexes like vanadocene dichloride have been investigated for their biological activities, including antitumor effects and interactions with enzymes . Handling and Safety: Vanadium Dichloride is a corrosive solid that reacts violently with water and is harmful if swallowed . It causes severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2V B086343 Vanadium chloride(VCl2) (6CI,8CI,9CI) CAS No. 10580-52-6

Properties

IUPAC Name

vanadium(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.V/h2*1H;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAKKORXEUJTBC-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[V+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2V
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10580-52-6
Record name Vanadium dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10580-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis of Vanadium(II) Chloride from Vanadium(III) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Vanadium(II) chloride (VCl₂) from its precursor, Vanadium(III) chloride (VCl₃). This document outlines the primary synthetic methodologies, detailed experimental protocols, and key characterization data to assist researchers in the preparation and verification of this important inorganic compound.

Introduction

Vanadium(II) chloride is a versatile reducing agent and a valuable precursor in inorganic and organometallic chemistry. Its synthesis from the more common Vanadium(III) chloride is a fundamental procedure in many research laboratories. The two principal methods for this transformation are the thermal disproportionation of VCl₃ and the reduction of VCl₃ with hydrogen gas. This guide will focus on these two established methods, providing the necessary details for their successful implementation.

Synthetic Methodologies

There are two primary methods for the synthesis of VCl₂ from VCl₃:

  • Method A: Thermal Disproportionation. In this method, solid VCl₃ is heated under vacuum or in an inert atmosphere. This induces a disproportionation reaction where VCl₃ is simultaneously reduced to VCl₂ and oxidized to the volatile Vanadium(IV) chloride (VCl₄). The overall reaction is as follows:

    2 VCl₃(s) → VCl₂(s) + VCl₄(g)

  • Method B: Hydrogen Reduction. This method involves the reduction of VCl₃ by heating it in a stream of hydrogen gas. This process avoids the formation of VCl₄ as a byproduct, instead producing hydrogen chloride gas. The reaction is:

    2 VCl₃(s) + H₂(g) → 2 VCl₂(s) + 2 HCl(g)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Vanadium(II) chloride.

Method B: Hydrogen Reduction of Vanadium(III) Chloride

This procedure is adapted from Inorganic Syntheses, Volume IV.

3.1.1. Materials and Apparatus

  • Vanadium(III) chloride (VCl₃), anhydrous

  • Hydrogen gas (H₂), high purity, deoxygenated

  • Nitrogen gas (N₂), high purity, dry

  • Pyrex reaction tube (60 cm long, 25 mm diameter)

  • Electric tube furnace with temperature controller and thermocouple

  • Gas purification train for H₂ (e.g., deoxygenation catalyst followed by a drying agent like phosphorus(V) oxide)

  • Calcium chloride drying tube

  • Standard laboratory glassware for handling air-sensitive compounds

3.1.2. Experimental Procedure

  • Approximately 30 g (0.19 mol) of anhydrous Vanadium(III) chloride is placed in the center of the Pyrex reaction tube. This loading step should be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent hydration of the VCl₃.

  • The reaction tube is positioned horizontally within the electric tube furnace.

  • A stream of dry nitrogen is passed through the tube to ensure an inert atmosphere.

  • The outlet of the reaction tube is fitted with a calcium chloride drying tube to protect against the back-diffusion of moisture.

  • The nitrogen flow is replaced with a stream of purified and dried hydrogen gas.

  • The furnace temperature is raised to approximately 400°C, at which point the evolution of hydrogen chloride gas will commence.

  • The temperature is then gradually increased to 675°C. Caution: The temperature should not exceed 700°C to prevent the further reduction of VCl₂ to vanadium metal.

  • The reaction is maintained at 675°C for approximately 40 hours, or until the evolution of hydrogen chloride gas ceases. The cessation of HCl evolution can be monitored by bubbling the effluent gas through water containing a pH indicator.

  • After the reaction is complete, the furnace is allowed to cool to room temperature under a continuous flow of hydrogen gas.

  • Once at room temperature, the hydrogen gas is replaced with a flow of dry nitrogen.

  • The product, pale green Vanadium(II) chloride, is collected from the reaction tube under an inert atmosphere.

Data Presentation

The following table summarizes the key quantitative data for the hydrogen reduction synthesis method.

ParameterValueReference
Starting MaterialVanadium(III) chloride
Mass of Starting Material~30 g
Reducing AgentHydrogen gas
Initial Reaction Temperature~400 °C
Final Reaction Temperature675 °C
Maximum Temperature< 700 °C
Reaction Time~40 hours
ProductVanadium(II) chloride
Appearance of ProductPale green solid

Characterization of Vanadium(II) Chloride

The identity and purity of the synthesized VCl₂ can be confirmed through various analytical techniques.

  • Appearance: Vanadium(II) chloride is an apple-green or pale green solid.

  • Crystal Structure: Solid VCl₂ adopts the cadmium iodide (CdI₂) crystal structure, featuring octahedral coordination geometry for the vanadium atoms. This can be confirmed by X-ray powder diffraction (XRD).

  • Magnetic Susceptibility: The magnetic susceptibility (χ) of VCl₂ is +2410.0 x 10⁻⁶ cm³/mol, consistent with its d³ electron configuration and a quartet ground state.

  • Spectroscopy: The electronic absorption spectrum of VCl₂ can be used for characterization.

Mandatory Visualizations

Reaction Pathway

ReactionPathway VCl3 Vanadium(III) Chloride (VCl₃) VCl2 Vanadium(II) Chloride (VCl₂) VCl3->VCl2 Reduction H2 Hydrogen (H₂) H2->VCl2 Heat Heat (675°C) Heat->VCl2 HCl Hydrogen Chloride (HCl)

Caption: Reaction scheme for the synthesis of VCl₂ via hydrogen reduction of VCl₃.

Experimental Workflow

ExperimentalWorkflow start Start load_vcl3 Load VCl₃ into reaction tube (inert atmosphere) start->load_vcl3 setup_furnace Assemble reaction apparatus in tube furnace load_vcl3->setup_furnace purge_n2 Purge with N₂ setup_furnace->purge_n2 introduce_h2 Introduce H₂ flow purge_n2->introduce_h2 heat_400 Heat to 400°C introduce_h2->heat_400 heat_675 Gradually heat to 675°C heat_400->heat_675 react_40h Maintain at 675°C for ~40 hours heat_675->react_40h cool Cool to room temperature (under H₂) react_40h->cool purge_n2_final Purge with N₂ cool->purge_n2_final collect_product Collect VCl₂ product (inert atmosphere) purge_n2_final->collect_product end End collect_product->end

Caption: Step-by-step workflow for the synthesis of VCl₂.

Vanadium(II) Chloride: A Comprehensive Technical Overview of its Crystal Structure and Coordination Geometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and coordination geometry of Vanadium(II) chloride (VCl₂). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature, offering a foundational understanding for professionals in materials science and drug development.

Crystal Structure of Vanadium(II) Chloride

Solid Vanadium(II) chloride (VCl₂) crystallizes in a trigonal crystal system, specifically adopting the cadmium iodide (CdI₂) structure type.[1] This structure is characterized by a layered arrangement of ions. The space group for VCl₂ is P-3m1.[2][3] The structure is two-dimensional, consisting of sheets of VCl₂ oriented in the (0, 0, 1) direction.[2][3]

Coordination Geometry

The coordination geometry of the vanadium and chloride ions is a key feature of the VCl₂ crystal structure. The Vanadium(II) ion (V²⁺) is octahedrally coordinated by six equivalent chloride ions (Cl¹⁻).[2][3] These VCl₆ octahedra share edges to form the extended two-dimensional sheets.[2][3]

Conversely, each chloride ion is bonded to three equivalent V²⁺ ions in a distorted T-shaped geometry.[2][3]

Quantitative Crystallographic Data

The following table summarizes the key quantitative data for the crystal structure of VCl₂.

ParameterValue
Crystal SystemTrigonal
Space GroupP-3m1
Lattice Parameters (a, b)3.64 Å - 3.655 Å
Lattice Parameter (c)6.086 Å - 6.09 Å
Lattice Angles (α, β)90.00°
Lattice Angle (γ)120.00°
Unit Cell Volume69.85 ų
V-Cl Bond Length2.50 Å
Coordination Geometry (V²⁺)Octahedral
Coordination Number (V²⁺)6

Data sourced from the Materials Project.[2][3]

Experimental Protocols for Structure Determination

The crystal structure of Vanadium(II) chloride has been determined experimentally using single-crystal X-ray diffraction and neutron powder diffraction.

General Experimental Workflow for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of VCl₂ are synthesized. A common method for producing VCl₂ is the thermal decomposition of Vanadium(III) chloride (VCl₃).[1]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined (structure solution) and then refined to best fit the experimental data.

Further details on the specific experimental conditions can be found in the primary literature, such as the work by J. Villadsen and by K. Hirakawa, H. Kadowaki, and K. Ubukoshi.[3]

Computational Methods:

In addition to experimental determination, the crystal structure of VCl₂ has been characterized using computational methods. The Materials Project, for instance, utilizes density functional theory (DFT) as implemented in the Vienna Ab Initio Simulation Package (VASP). These calculations employ the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional and the projector-augmented wave (PAW) method.[3]

Visualizations

The following diagrams illustrate the coordination geometry and the relationship between the constituent ions in the VCl₂ crystal structure.

VCl6_Coordination V V²⁺ Cl1 Cl⁻ V->Cl1 Cl2 Cl⁻ V->Cl2 Cl3 Cl⁻ V->Cl3 Cl4 Cl⁻ V->Cl4 Cl5 Cl⁻ V->Cl5 Cl6 Cl⁻ V->Cl6 Cl1->Cl4 Cl1->Cl5 Cl2->Cl3 Cl2->Cl6 Cl3->Cl5 Cl4->Cl2 Cl4->Cl5 Cl6->Cl3

Caption: Octahedral coordination of a central V²⁺ ion by six Cl⁻ ions in the VCl₂ crystal structure.

Logical_Relationship cluster_structure Crystal Structure cluster_coordination Coordination Geometry VCl2_Solid Solid VCl₂ Trigonal_System Trigonal Crystal System VCl2_Solid->Trigonal_System Layered_Structure Layered Structure (CdI₂ type) VCl2_Solid->Layered_Structure P3m1_Space_Group P-3m1 Space Group Trigonal_System->P3m1_Space_Group V_ion V²⁺ Ion Layered_Structure->V_ion composed of Octahedral Octahedral Coordination V_ion->Octahedral surrounded by 6 Cl⁻ Cl_ion Cl⁻ Ion T_shaped Distorted T-shaped Coordination Cl_ion->T_shaped surrounded by 3 V²⁺

Caption: Logical relationship between the overall crystal structure and the local coordination geometries in VCl₂.

References

A Technical Guide to the Solubility of Vanadium(II) Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Vanadium(II) chloride (VCl₂) solubility in various organic solvents. Due to the air-sensitive nature of VCl₂, handling and solubility determination require specialized techniques. This document outlines qualitative solubility characteristics, details relevant experimental protocols for handling and solubility determination, and provides a generalized workflow for researchers to quantitatively assess VCl₂ solubility in solvents of interest.

Introduction to Vanadium(II) Chloride

Vanadium(II) chloride, with the chemical formula VCl₂, is a powerful reducing agent that finds application in various chemical syntheses. It is a pale green, solid compound that is highly reactive and sensitive to air and moisture. Its utility in organic synthesis and other applications is often dependent on its solubility in non-aqueous media. Understanding its behavior in different organic solvents is therefore crucial for its effective use.

Qualitative Solubility of VCl₂

The available literature provides some qualitative information on the solubility of VCl₂ in organic solvents. However, it is important to note that there are some conflicting reports, and quantitative data is scarce. The solubility of VCl₂ is often linked to the formation of coordination complexes with the solvent molecules.

SolventQualitative SolubilityNotes
Ethanol Soluble[1][2]Some sources also report insolubility, suggesting that solubility may depend on specific conditions such as the presence of trace amounts of water or other impurities.
Ethyl Ether Soluble[1][2]Similar to ethanol, there are conflicting reports regarding its solubility.
Tetrahydrofuran (THF) Forms a complexVCl₂ is known to react with THF to form a solvated complex, which is a common behavior for transition metal halides in coordinating solvents.
Acetonitrile Likely forms a complexWhile specific data for VCl₂ is limited, the related Vanadium(III) chloride (VCl₃) forms an adduct with acetonitrile, suggesting a similar interaction may occur with VCl₂.
Aliphatic Amines Forms adductsVCl₂ reacts with methylamine to form an adduct, VCl₂,6NH₂Me. Its reaction with other amines like ethylamine and dimethylamine is reported to be slow or non-existent at room temperature.

It is evident that the solubility of VCl₂ is not a simple dissolution process but often involves chemical reactions to form solvated complexes or adducts. This highlights the importance of the coordinating ability of the organic solvent.

Experimental Protocols for Handling and Solubility Determination of VCl₂

Due to its high reactivity with air and moisture, the handling and study of VCl₂ require inert atmosphere techniques, such as the use of a glovebox or a Schlenk line.

  • Inert Atmosphere: All manipulations of solid VCl₂ should be performed under an inert atmosphere of argon or nitrogen in a glovebox.

  • Solvent Degassing: Organic solvents must be thoroughly dried and degassed before use to remove dissolved oxygen and water. Common methods for degassing include freeze-pump-thaw cycles or sparging with an inert gas.

  • Glassware: All glassware must be dried in an oven and cooled under vacuum or in a desiccator before being brought into the glovebox.

The following protocol describes a general procedure for determining the thermodynamic solubility of VCl₂ in an organic solvent using the classic shake-flask method, adapted for air-sensitive compounds.

  • Preparation of Saturated Solution:

    • In a glovebox, add an excess amount of solid VCl₂ to a known volume of the dried and degassed organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the container tightly to prevent any atmospheric contamination.

  • Equilibration:

    • Place the sealed container in a shaker or on a stir plate within a temperature-controlled environment (e.g., a water bath or incubator).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The exact time may need to be determined empirically.

  • Sample Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to remove any suspended solid particles. All separation procedures should be conducted within the inert atmosphere.

  • Analysis:

    • The concentration of VCl₂ in the filtered supernatant can be determined by a suitable analytical technique. Given the colored nature of vanadium complexes, UV-Vis spectroscopy is a potential method.

      • UV-Vis Spectroscopy: A calibration curve must first be prepared using solutions of known VCl₂ concentrations in the same solvent. The absorbance of the saturated solution can then be measured to determine its concentration.

    • Alternatively, the solvent can be evaporated from a known volume of the saturated solution under vacuum, and the mass of the remaining VCl₂ residue can be determined gravimetrically.

  • Data Reporting:

    • The solubility should be reported in standard units such as grams of VCl₂ per 100 grams of solvent ( g/100g ) or moles of VCl₂ per liter of solvent (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of VCl₂ solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start inert_atm Establish Inert Atmosphere (Glovebox/Schlenk Line) start->inert_atm dry_solvent Dry and Degas Organic Solvent inert_atm->dry_solvent weigh_vcl2 Weigh Excess VCl₂ dry_solvent->weigh_vcl2 add_to_solvent Add VCl₂ to Solvent in a Sealed Vessel weigh_vcl2->add_to_solvent equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_to_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle separate Separate Supernatant from Solid (Syringe Filtration) settle->separate analyze Determine VCl₂ Concentration (e.g., UV-Vis Spectroscopy) separate->analyze calculate Calculate Solubility (g/100g or mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of VCl₂ in an organic solvent.

Conclusion

References

Thermal Decomposition of Vanadium(III) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of Vanadium(III) chloride (VCl₃) into Vanadium(II) chloride (VCl₂). The document outlines the critical temperature ranges for this transformation, details representative experimental protocols for its analysis, and illustrates the decomposition pathway.

Quantitative Data Summary

The thermal decomposition of VCl₃ is a disproportionation reaction where solid VCl₃ decomposes to form solid VCl₂ and gaseous Vanadium(IV) chloride (VCl₄). The reported temperature for this decomposition varies in the scientific literature, likely due to differing experimental conditions such as heating rate, atmospheric purity, and the presence of impurities. The key quantitative data from various sources are summarized in the table below.

ParameterReported ValueSource
Decomposition Reaction 2VCl₃(s) → VCl₂(s) + VCl₄(g)[1][2][3]
Decomposition Temperature Range Above 350 °C (623 K)[4]
Decomposition Onset Temperature Approximately 400 °C (673 K)[1][2][3]
Decomposition Temperature Range 150 °C to 360 °C (423 K to 633 K)[5]

Experimental Protocols

The primary methods for determining the thermal decomposition temperature of VCl₃ are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following is a representative experimental protocol for these analyses, based on best practices for air- and moisture-sensitive materials.

Sample Preparation (Inert Atmosphere)

Vanadium(III) chloride is highly hygroscopic and susceptible to oxidation. Therefore, all sample handling must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen gas with O₂ and H₂O levels below 1 ppm).

  • Material: Anhydrous Vanadium(III) chloride powder.

  • Grinding: Gently grind the VCl₃ crystals into a fine powder using an agate mortar and pestle to ensure uniform heat transfer.

  • Sample Loading: Load 5-10 mg of the powdered VCl₃ into a hermetically sealed aluminum or platinum TGA pan. The exact mass should be recorded.

  • Sealing: Hermetically seal the pan inside the glovebox to prevent any exposure to the ambient atmosphere during transfer to the TGA/DTA instrument.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)
  • Instrument: A calibrated simultaneous TGA/DTA instrument.

  • Purge Gas: High-purity argon or nitrogen gas at a flow rate of 50-100 mL/min. The system should be purged for at least 30 minutes before starting the experiment to ensure an inert environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 15 minutes.

    • Ramp the temperature from 30 °C to 700 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature. The onset temperature of mass loss in the TGA curve, corresponding to an endothermic peak in the DTA curve, indicates the beginning of the decomposition.

Visualizations

Thermal Decomposition Pathway of VCl₃

The following diagram illustrates the disproportionation reaction of Vanadium(III) chloride upon heating.

G VCl3 2VCl₃ (solid) Vanadium(III) Chloride Heat Δ (Heat) > 350-400 °C VCl3->Heat VCl2 VCl₂ (solid) Vanadium(II) Chloride VCl4 VCl₄ (gas) Vanadium(IV) Chloride Heat->VCl2 Decomposition Heat->VCl4 Decomposition

Caption: Thermal Decomposition of VCl₃ to VCl₂ and VCl₄.

Experimental Workflow for TGA/DTA Analysis

This diagram outlines the workflow for analyzing the thermal decomposition of VCl₃.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis TGA/DTA Analysis cluster_results Data Interpretation Grinding Grind VCl₃ Loading Load into TGA pan Grinding->Loading Sealing Hermetically seal pan Loading->Sealing Purging Purge with Ar/N₂ Sealing->Purging Transfer to Instrument Heating Heat from 30°C to 700°C @ 10°C/min Purging->Heating Data Record Mass Loss (TGA) & Heat Flow (DTA) Heating->Data Analysis Determine Onset Temperature of Decomposition Data->Analysis

Caption: TGA/DTA Experimental Workflow.

References

Unveiling the Electronic Landscape of Vanadium Dichloride: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the electronic structure of vanadium dichloride (VCl₂). A thorough understanding of the electronic properties of transition metal dihalides is crucial for their application in various fields, including catalysis and materials science. This document summarizes key quantitative data, details the computational methodologies employed in recent studies, and presents a visual workflow of the theoretical calculations.

Core Quantitative Data

The electronic structure of VCl₂ has been investigated using high-level quantum chemical methods. The key computed properties of the ground and excited electronic states are summarized below.

Ground State Properties

A pivotal study employing the internally contracted multireference configuration-interaction (ic)MRCI method has established the ground state of VCl₂ to be of ⁴Σg⁻ symmetry.[1] This finding is in contrast to some predictions from ligand-field theory.[1] The calculated equilibrium bond length, harmonic vibrational frequencies, and dissociation energy for the ground state are presented in Table 1.

PropertyCalculated Value
Ground Electronic State⁴Σg⁻
V-Cl Bond Length (rₑ)2.172 Å
Symmetric Stretch Freq. (ω₁)385 cm⁻¹
Bending Frequency (ω₂)65 cm⁻¹
Asymmetric Stretch Freq. (ω₃)495 cm⁻¹
Dissociation Energy (Dₑ)10.0 eV

Table 1: Calculated ground state properties of VCl₂.

Excited State Energies

The vertical and adiabatic excitation energies for the low-lying electronic states of VCl₂ have been calculated, providing insight into the molecule's spectroscopic behavior. These calculations reveal a dense manifold of excited states. A selection of the calculated vertical excitation energies is provided in Table 2.

Electronic StateVertical Excitation Energy (eV)
²Δg0.23
²Πg0.50
²Σg⁺0.85
⁴Πg1.10
²Φg1.35

Table 2: A selection of calculated vertical excitation energies for VCl₂.

Computational Protocols

The results presented in this guide are primarily based on state-of-the-art ab initio calculations. The following section details the methodology employed in the key cited research.

Multireference Configuration-Interaction (MRCI) Calculations

The electronic structure of VCl₂ was investigated using the internally contracted multireference configuration-interaction ((ic)MRCI) method.[1] This approach is well-suited for systems with significant electron correlation and multiple low-lying electronic states, which is characteristic of transition metal compounds.

  • Basis Sets: The calculations were performed using basis sets of double-zeta plus polarization (DZP) and triple-zeta plus polarization (TZP) quality.

  • Core Electron Treatment: To reduce computational cost, the core electrons of the vanadium and chlorine atoms were frozen. Specifically, the V(1s2s2p3s3p) and Cl₂(1s2s2p) cores were not included in the correlation treatment.[1]

  • Active Space Definition: The active space for the MRCI calculations included the vanadium 3d and 4s orbitals. The eight orbitals corresponding to the valence shells of the two chlorine atoms were included in the reference space as closed-shell orbitals, but single and double excitations from these orbitals were included in the MRCI expansion.[1] In total, 19 electrons were correlated.[1]

  • Geometry Optimization and Frequency Calculations: The potential energy surfaces were explored by symmetrically stretching the V-Cl bonds to determine the equilibrium geometry and vibrational frequencies.[1] The calculations confirmed a linear geometry for the VCl₂ molecule.[1]

Visualizing the Computational Workflow

The process of performing quantum chemical calculations on the electronic structure of VCl₂ can be represented as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from the initial definition of the system to the final analysis of its electronic properties.

G cluster_setup 1. System Setup cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Analysis of Results A Define Molecular Geometry (Linear VCl₂) C Perform Self-Consistent Field (SCF) Calculation A->C B Select Basis Sets (e.g., DZP, TZP) B->C D Define Active Space and Reference Configurations C->D E Execute Multireference Configuration-Interaction (MRCI) D->E F Determine Ground State Properties (Bond Length, Frequencies) E->F G Calculate Excited State Energies (Vertical and Adiabatic) E->G H Analyze Potential Energy Surfaces E->H

Caption: Workflow for Quantum Chemical Calculations of VCl₂ Electronic Structure.

This guide provides a condensed yet comprehensive overview of the theoretical investigations into the electronic structure of VCl₂. For more in-depth information, researchers are encouraged to consult the primary literature cited herein. The methodologies and data presented are foundational for further computational and experimental studies on vanadium-containing compounds and their potential applications.

References

The Dawn of a New Element: The Historical Context of the Discovery of Vanadium(II) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-19th century was a period of profound advancement in the field of chemistry, characterized by the systematic investigation of the elements and their compounds. It was within this vibrant scientific landscape that the true nature of vanadium, an element first observed decades earlier, was finally elucidated. This in-depth technical guide explores the historical context surrounding the discovery and characterization of Vanadium(II) chloride (VCl₂), a pivotal compound in understanding the fundamental chemistry of vanadium. The pioneering work of Sir Henry Enfield Roscoe not only established the correct atomic weight of vanadium but also laid the groundwork for the synthesis and understanding of its various oxidation states, as exemplified by the isolation of its chlorides.

The Protagonist of Vanadium Chemistry: Sir Henry Enfield Roscoe

Sir Henry Enfield Roscoe, a prominent English chemist, stands as the central figure in the history of vanadium's characterization. His meticulous and comprehensive research, detailed in his "Researches on Vanadium" series of publications, systematically unraveled the chemistry of this element, which had previously been subject to confusion and misinterpretation. Roscoe's work, particularly his Bakerian Lecture delivered to the Royal Society in 1868 and the subsequent detailed publications in the Philosophical Transactions of the Royal Society of London, provided the definitive account of the preparation and properties of vanadium and its compounds, including Vanadium(II) chloride.

The State of Vanadium Chemistry Before Roscoe

Prior to Roscoe's investigations, the understanding of vanadium was incomplete. The element had been discovered in 1801 by Andrés Manuel del Río, who named it "erythronium." However, his discovery was later dismissed by other chemists, who incorrectly identified it as impure chromium. The element was rediscovered in 1830 by Nils Gabriel Sefström, who named it vanadium after "Vanadis," the Scandinavian goddess of beauty, due to the vibrant colors of its compounds. Even then, the elemental nature and the correct atomic weight of vanadium remained subjects of debate. It was Roscoe's rigorous experimental work that rectified these misconceptions and established a firm scientific foundation for vanadium chemistry.

The Synthesis of Vanadium Chlorides: A Logical Progression

Roscoe's approach to isolating and characterizing the chlorides of vanadium was systematic. He first prepared the higher chloride, Vanadium(III) chloride (VCl₃), and then used it as a precursor to synthesize the lower chloride, Vanadium(II) chloride. This logical progression demonstrates a clear experimental workflow designed to explore the different oxidation states of vanadium.

Experimental Protocols from Roscoe's "Researches on Vanadium. —Part II" (1869)

The following experimental protocols are adapted from Sir Henry Enfield Roscoe's original 1869 publication in the Philosophical Transactions of the Royal Society of London. These methods represent the state-of-the-art for their time and highlight the meticulous nature of 19th-century chemical research.

Preparation of Vanadium(III) Chloride (VCl₃)

  • Starting Material: Vanadium nitride (VN), which Roscoe had previously prepared and characterized.

  • Apparatus: A porcelain tube heated in a furnace.

  • Procedure:

    • A stream of dry chlorine gas (Cl₂) was passed over the heated vanadium nitride.

    • The reaction produced Vanadium(IV) chloride (VCl₄) as a volatile, dark reddish-brown liquid, which was collected.

    • The VCl₄ was then heated to its boiling point in a stream of dry carbon dioxide (CO₂). This thermal decomposition yielded solid Vanadium(III) chloride as a non-volatile residue.

    • Alternatively, the VCl₄ was heated in a stream of dry hydrogen gas (H₂), which also resulted in the formation of VCl₃.

Preparation of Vanadium(II) Chloride (VCl₂)

  • Starting Material: Vanadium(III) chloride (VCl₃).

  • Apparatus: A porcelain tube placed within a furnace capable of reaching a red heat.

  • Procedure:

    • The carefully prepared Vanadium(III) chloride was placed in the porcelain tube.

    • A current of thoroughly dried hydrogen gas (H₂) was passed over the VCl₃.

    • The tube was heated to a red heat.

    • The VCl₃ was reduced by the hydrogen gas, yielding Vanadium(II) chloride as a solid residue. The reaction also produced hydrogen chloride (HCl) gas.

    • The resulting Vanadium(II) chloride was described as a light-green, crystalline powder.

Quantitative Analysis: The Cornerstone of Roscoe's Discovery

A critical aspect of Roscoe's work was his rigorous quantitative analysis, which allowed him to determine the precise composition of the vanadium chlorides and, consequently, the correct atomic weight of vanadium. The analytical methods of the time were painstaking and required exceptional experimental skill.

Analytical Methods Employed by Roscoe:

  • Determination of Vanadium: The vanadium chloride sample was converted to a stable oxide of vanadium (V₂O₅) by treatment with nitric acid followed by ignition. The mass of the resulting oxide was then used to calculate the percentage of vanadium in the original compound.

  • Determination of Chlorine: The chlorine content was determined by dissolving the vanadium chloride in water and precipitating the chloride ions as silver chloride (AgCl) by adding a solution of silver nitrate. The mass of the collected and dried silver chloride was used to calculate the percentage of chlorine.

Table 1: Quantitative Data for Vanadium Chlorides as Reported by Roscoe (1869)

CompoundDescriptionAnalysisFound (%)Calculated (%)
**Vanadium(II) Chloride (VCl₂) **Light-green crystalline powderVanadium41.8741.89
Chlorine58.1358.11
Vanadium(III) Chloride (VCl₃) Peach-blossom coloured, glistening, crystalline platesVanadium32.4132.42
Chlorine67.5967.58
Vanadium(IV) Chloride (VCl₄) Dark reddish-brown liquidVanadium26.5426.56
Chlorine73.4673.44

Note: The "Calculated" values are based on the atomic weights as determined by Roscoe.

Visualizing the Discovery: Experimental Workflow

The logical sequence of Roscoe's synthesis of the vanadium chlorides can be represented as a clear experimental workflow.

Roscoes_Vanadium_Chlorides cluster_start Starting Material cluster_synthesis Synthesis of Vanadium Chlorides VN Vanadium Nitride (VN) VCl4 Vanadium(IV) Chloride (VCl4) (Dark reddish-brown liquid) VN->VCl4 + Cl2 (heat) VCl3 Vanadium(III) Chloride (VCl3) (Peach-blossom coloured solid) VCl4->VCl3 Heat in CO2 or H2 VCl2 Vanadium(II) Chloride (VCl2) (Light-green powder) VCl3->VCl2 + H2 (red heat)

In-Depth Technical Guide to the Spectroscopic Characterization of Vanadium(II) Chloride (VCl₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of vanadium(II) chloride (VCl₂), a compound of interest in various chemical research and development areas. This document details the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic properties of VCl₂, outlines detailed experimental protocols for its analysis, and presents a logical workflow for its characterization. Given the air- and moisture-sensitive nature of VCl₂, specialized handling techniques are essential and are described herein.

Spectroscopic Data of Vanadium(II) Chloride

The electronic and vibrational properties of solid VCl₂ have been investigated using UV-Vis and IR spectroscopy. The key quantitative data are summarized in the tables below.

UV-Vis Spectroscopic Data

The electronic spectrum of solid VCl₂ is characterized by d-d transitions of the V²⁺ ion in an octahedral crystal field. The absorption maxima are presented in Table 1.

Table 1: UV-Vis Absorption Maxima for Solid VCl₂

Wavenumber (cm⁻¹)Wavelength (nm)Assignment
9,0001111⁴A₂g → ⁴T₂g
13,800725⁴A₂g → ⁴T₁g(F)
21,500465⁴A₂g → ⁴T₁g(P)

Data sourced from literature reports on the absorption spectrum of solid vanadium(II) chloride.

Infrared (IR) Spectroscopic Data

The far-infrared spectrum of VCl₂ reveals the vibrational modes of the crystal lattice, specifically the V-Cl stretching and bending vibrations.

Table 2: Far-Infrared Absorption Maxima for Solid VCl₂

Wavenumber (cm⁻¹)Assignment
~250V-Cl Stretching Mode
~150Cl-V-Cl Bending/Lattice Modes

Note: The precise frequencies can vary slightly depending on the experimental conditions and the physical form of the sample.

Experimental Protocols

The successful spectroscopic characterization of VCl₂ is critically dependent on rigorous adherence to anaerobic and anhydrous experimental conditions.

Handling of Air-Sensitive Vanadium(II) Chloride

All manipulations of solid VCl₂ must be performed in an inert atmosphere, such as a nitrogen- or argon-filled glovebox or using Schlenk line techniques. All glassware and solvents must be scrupulously dried before use.

UV-Vis Spectroscopy (Diffuse Reflectance)

Objective: To obtain the electronic absorption spectrum of solid VCl₂.

Methodology:

  • Sample Preparation:

    • Inside an inert atmosphere glovebox, finely grind a small amount of VCl₂ with a suitable, dry, and UV-Vis transparent matrix (e.g., BaSO₄ or KBr) in an agate mortar and pestle. The typical sample concentration is 1-5% by weight.

    • Pack the resulting powder mixture into a solid sample holder designed for diffuse reflectance measurements.

  • Instrument Setup:

    • Use a UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere).

    • Obtain a background spectrum of the pure, dry diluent (BaSO₄ or KBr) packed in the sample holder.

  • Data Acquisition:

    • Place the sample holder containing the VCl₂ mixture into the spectrophotometer.

    • Record the diffuse reflectance spectrum over the desired range (typically 200-1400 nm or 50,000-7,000 cm⁻¹).

    • The instrument software will convert the reflectance data to absorbance or Kubelka-Munk units.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid VCl₂.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Inside an inert atmosphere glovebox, thoroughly mix approximately 1-2 mg of finely ground VCl₂ with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer, purged with a dry gas (e.g., nitrogen) to minimize atmospheric water and CO₂ interference.

    • Record a background spectrum with an empty sample compartment.

  • Data Acquisition:

    • Mount the KBr pellet containing the VCl₂ sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-100 cm⁻¹ to observe the V-Cl vibrational modes in the far-IR region.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of VCl₂.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start VCl₂ Synthesis/ Procurement handling Handling in Glovebox/Schlenk Line start->handling grinding_uv Grinding with BaSO₄/KBr handling->grinding_uv For UV-Vis grinding_ir Grinding with KBr handling->grinding_ir For IR uv_vis UV-Vis-NIR Spectroscopy (Diffuse Reflectance) grinding_uv->uv_vis pellet KBr Pellet Pressing grinding_ir->pellet ir FTIR Spectroscopy pellet->ir uv_data Electronic Spectrum (d-d transitions) uv_vis->uv_data ir_data Vibrational Spectrum (V-Cl modes) ir->ir_data characterization Complete Spectroscopic Characterization uv_data->characterization ir_data->characterization

Workflow for Spectroscopic Characterization of VCl₂.

Signaling Pathways and Logical Relationships

The spectroscopic properties of VCl₂ are directly related to its electronic structure and crystal lattice dynamics. The logical relationship between the electronic configuration of the V²⁺ ion and its observed UV-Vis spectrum can be visualized as follows.

G V2_ion V²⁺ Ion (d³ configuration) splitting Splitting of d-orbitals (t₂g and eg) V2_ion->splitting octahedral Octahedral Crystal Field (from Cl⁻ ligands) octahedral->splitting transitions d-d Electronic Transitions splitting->transitions spectrum Observed UV-Vis Spectrum transitions->spectrum Absorption of light

Electronic transitions in VCl₂ under an octahedral field.

Vanadium(II) Chloride (CAS No. 10580-52-6): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of Vanadium(II) chloride (VCl₂), a powerful reducing agent with significant potential in chemical synthesis and emerging applications in biomedical research. This document consolidates key chemical and physical data, detailed experimental protocols for its synthesis and use in organic reactions, and an exploration of its relevance in biological systems, particularly in the context of drug development. The information is presented to be a practical resource for laboratory work and to stimulate further investigation into the properties and applications of this versatile inorganic compound.

Chemical and Physical Properties

Vanadium(II) chloride is a pale green, solid inorganic compound. It is the most reduced form of vanadium chloride and is known for its strong reducing capabilities.[1] The solid adopts a polymeric structure and is soluble in water, forming the purple hexaaquo ion, [V(H₂O)₆]²⁺.[1][2] It is crucial to handle Vanadium(II) chloride in an inert atmosphere as it reacts rapidly with oxygen.[1]

Table 1: Physical and Chemical Properties of Vanadium(II) Chloride

PropertyValueReferences
CAS Number 10580-52-6[1]
Molecular Formula VCl₂[1]
Molar Mass 121.85 g/mol [1]
Appearance Pale green solid[1]
Density 3.230 g/cm³[1]
Melting Point 1350 °C[1]
Boiling Point Sublimes at 910 °C[3]
Solubility in Water Soluble[1]
Solubility in Organic Solvents Insoluble in alcohol and ether[3]
Crystal Structure Cadmium Iodide (CdI₂) type[2]
Coordination Geometry Octahedral[2]
Magnetic Susceptibility (χ) +2410.0 x 10⁻⁶ cm³/mol[2]
Redox Potential (V³⁺/V²⁺) -0.255 V vs. SHE[4]

Experimental Protocols

Synthesis of Anhydrous Vanadium(II) Chloride

The most common and reliable method for preparing pure, anhydrous Vanadium(II) chloride is through the thermal decomposition of Vanadium(III) chloride (VCl₃). This procedure is adapted from Inorganic Syntheses.[1][5]

Reaction: 2 VCl₃(s) → VCl₂(s) + VCl₄(g)

Materials and Equipment:

  • Vanadium(III) chloride (VCl₃)

  • Tube furnace capable of reaching 850 °C

  • Quartz or Pyrex reaction tube

  • Source of high-purity, dry nitrogen or argon gas

  • Gas flow meter

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

  • Place a known quantity of VCl₃ into the center of the reaction tube.

  • Assemble the apparatus, ensuring all connections are gas-tight. The outlet of the reaction tube should be connected to a cold trap to collect the volatile Vanadium(IV) chloride (VCl₄) byproduct.

  • Purge the entire system with dry, high-purity nitrogen or argon gas for at least 30 minutes to remove all air and moisture. Maintain a slow, steady flow of the inert gas throughout the reaction.

  • Heat the furnace to 800-850 °C. The disproportionation of VCl₃ will occur, with the volatile VCl₄ being carried away by the inert gas stream and condensing in the cold trap. The non-volatile, pale green VCl₂ will remain in the reaction tube.

  • Continue heating for approximately 2 hours for a 20 g scale reaction, or until the evolution of VCl₄ ceases.[3]

  • Turn off the furnace and allow the reaction tube to cool to room temperature under the continuous flow of inert gas.

  • Once cooled, transfer the VCl₂ product to an airtight container inside a glovebox or under a positive pressure of inert gas.

G cluster_setup Apparatus Setup cluster_reaction Reaction Process cluster_product Product Handling VCl3 VCl₃ in Reaction Tube Furnace Tube Furnace VCl3->Furnace Purge Purge with Inert Gas VCl3->Purge ColdTrap Cold Trap Furnace->ColdTrap VCl₄ vapor InertGas Inert Gas (N₂/Ar) InertGas->VCl3 Heat Heat to 800-850 °C Purge->Heat Decomp VCl₃ Decomposes Heat->Decomp Collect Collect VCl₄ Decomp->Collect Cool Cool to RT Collect->Cool Transfer Transfer VCl₂ under Inert Atmosphere Cool->Transfer

Caption: Workflow for the synthesis of Vanadium(II) chloride.

Reduction of Aromatic Nitro Compounds to Anilines

Vanadium(II) chloride is a potent reducing agent capable of converting aromatic nitro compounds to their corresponding anilines. The following is a general procedure, and specific reaction conditions may need to be optimized for different substrates.

Materials and Equipment:

  • Aromatic nitro compound

  • Vanadium(II) chloride (VCl₂)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aromatic nitro compound in the chosen anhydrous solvent.

  • In a separate flask, prepare a solution or slurry of VCl₂ (typically 2-4 equivalents) in the same anhydrous solvent.

  • Slowly add the VCl₂ solution/slurry to the solution of the nitro compound at room temperature with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate or a mild base to neutralize the reaction mixture and precipitate vanadium salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aniline product by column chromatography, distillation, or recrystallization.

G cluster_reaction Reaction Setup cluster_procedure Reaction Execution cluster_workup Work-up and Purification Nitro Dissolve Nitro Compound in Anhydrous Solvent Addition Add VCl₂ to Nitro Compound Nitro->Addition VCl2_prep Prepare VCl₂ Solution/Slurry VCl2_prep->Addition Monitor Monitor by TLC Addition->Monitor Quench Quench with Base Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product Extract->Purify G VCl2 Vanadium(II) Chloride V2_ion V²⁺ Ion VCl2->V2_ion Dissociation ROS Reactive Oxygen Species (ROS) V2_ion->ROS Reduction Redox_Signaling Redox-Sensitive Signaling Pathways V2_ion->Redox_Signaling Modulation Protein_Thiols Protein Thiols (R-S-S-R) V2_ion->Protein_Thiols Reduction Enzyme_Inhibition Enzyme Inhibition (e.g., PTPs) V2_ion->Enzyme_Inhibition Potential Interaction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Response Cellular Response Oxidative_Stress->Cellular_Response Redox_Signaling->Cellular_Response Protein_Function Altered Protein Function Protein_Thiols->Protein_Function Protein_Function->Cellular_Response Enzyme_Inhibition->Cellular_Response

References

An In-depth Technical Guide to the Physical Properties of Anhydrous Vanadium(II) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of anhydrous Vanadium(II) chloride (VCl₂). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthetic chemistry and materials science. This document details quantitative physical data, outlines experimental protocols for their determination, and provides a logical workflow for its characterization.

Core Physical Properties

Anhydrous Vanadium(II) chloride is a pale green, solid inorganic compound with the chemical formula VCl₂.[1][2] It is a powerful reducing agent and is sensitive to air and moisture.[2]

Quantitative Data Summary

The key physical properties of anhydrous Vanadium(II) chloride are summarized in the table below for easy reference and comparison.

Physical PropertyValue
Molecular Formula VCl₂
Molar Mass 121.85 g/mol [1]
Appearance Pale green or apple-green crystalline solid[1][3]
Melting Point 1027 °C[3][4] (Sublimes at 910 °C)[5][6][7]
Boiling Point 1506 °C[3]
Density 3.230 g/cm³[1][3]
Crystal Structure Cadmium Iodide (CdI₂) type, trigonal[1][3][8]
Coordination Geometry Octahedral[3]
Magnetic Susceptibility (χ) +2410.0 x 10⁻⁶ cm³/mol[3][9]
Solubility Soluble in water (forms [V(H₂O)₆]²⁺ complex), ethanol, and diethyl ether.[1][2][10]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of anhydrous Vanadium(II) chloride are outlined below. Given the air and moisture sensitivity of VCl₂, all sample manipulations should be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen.

Crystal Structure Determination by Powder X-ray Diffraction (PXRD)

The crystal structure of anhydrous VCl₂ can be determined using powder X-ray diffraction. This technique provides information about the crystal lattice, unit cell dimensions, and phase purity of the material.

Methodology:

  • Sample Preparation: Inside a glovebox, finely grind the anhydrous VCl₂ sample to a homogenous powder using an agate mortar and pestle. The fine powder is then loaded into a specialized air-sensitive sample holder. This holder is typically equipped with a dome or a thin, X-ray transparent film (e.g., Kapton) to protect the sample from the atmosphere during data collection.[1]

  • Instrument Setup: A modern powder X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source is used. Typical instrument settings would be a voltage of 40 kV and a current of 40 mA.

  • Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step. The sample holder is often rotated during the measurement to improve particle statistics and reduce the effects of preferred orientation.

  • Data Analysis: The resulting diffraction pattern is analyzed using appropriate software. The peak positions are used to determine the unit cell parameters, and the overall pattern is compared to known structures in crystallographic databases (e.g., the Inorganic Crystal Structure Database) to confirm the CdI₂-type structure.

Magnetic Susceptibility Measurement

The magnetic susceptibility of VCl₂ can be measured using a SQUID (Superconducting Quantum Interference Device) magnetometer or the Gouy method. The positive magnetic susceptibility indicates paramagnetic behavior due to the presence of unpaired electrons in the V²⁺ ion.

Methodology (SQUID Magnetometry):

  • Sample Preparation: In a glovebox, a precisely weighed amount of the anhydrous VCl₂ powder (typically 5-10 mg) is loaded into a gelatin capsule or a specialized sample holder. The sample holder is then sealed to prevent atmospheric contamination.

  • Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of an applied magnetic field at a constant temperature (e.g., 300 K). Measurements can also be performed over a range of temperatures to investigate the temperature dependence of the magnetic susceptibility.

  • Data Analysis: The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of VCl₂. The effective magnetic moment (μ_eff) can then be determined using the Curie law.

Melting Point Determination

Due to its high melting point and air sensitivity, the melting point of VCl₂ is determined using a specialized high-temperature apparatus under an inert atmosphere.

Methodology:

  • Sample Preparation: Inside a glovebox, a small amount of anhydrous VCl₂ is loaded into a quartz capillary tube. The tube is then evacuated and sealed under vacuum or sealed after backfilling with an inert gas.

  • Measurement: The sealed capillary is placed in a high-temperature melting point apparatus. The temperature is increased at a controlled rate (e.g., 2-5 °C/min) near the expected melting point.

  • Observation: The sample is observed through a viewport. The melting point is recorded as the temperature at which the solid completely transforms into a liquid. The sublimation point can also be observed.

Density Measurement by Gas Pycnometry

Gas pycnometry is a suitable technique for determining the density of powdered solids, as it is non-destructive and can be performed under an inert atmosphere.

Methodology:

  • Sample Preparation: A known mass of anhydrous VCl₂ is weighed and placed in the sample chamber of the gas pycnometer inside a glovebox.

  • Measurement: The sample chamber is sealed and transferred to the instrument. The analysis is performed using an inert gas, typically helium, which can penetrate fine pores of the powder without being adsorbed. The instrument measures the volume of the sample by detecting the pressure change resulting from the displacement of the gas.

  • Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Solubility Determination

The solubility of anhydrous VCl₂ in a given solvent can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Methodology:

  • Preparation of Saturated Solution: In a glovebox, an excess amount of anhydrous VCl₂ is added to a known volume of the desired solvent (e.g., deoxygenated water, anhydrous ethanol) in a sealed container. The mixture is stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: A known volume of the supernatant liquid is carefully extracted using a filtered syringe to avoid transferring any undissolved solid. The concentration of vanadium in the solution can be determined by various analytical techniques, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • Calculation: The solubility is expressed as the mass of VCl₂ dissolved per 100 g of the solvent at the specified temperature.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and physical characterization of anhydrous Vanadium(II) chloride.

G Synthesis Synthesis of VCl₂ (Thermal Decomposition of VCl₃) Handling Inert Atmosphere Handling (Glovebox) Synthesis->Handling Requires Purity Phase Purity & Crystal Structure (Powder X-ray Diffraction) Handling->Purity Magnetic Magnetic Properties (SQUID Magnetometry) Handling->Magnetic Thermal Thermal Properties (Melting Point Determination) Handling->Thermal Density Density (Gas Pycnometry) Handling->Density Solubility Solubility (ICP-OES / AAS) Handling->Solubility Data Data Compilation & Analysis Purity->Data Magnetic->Data Thermal->Data Density->Data Solubility->Data

References

Methodological & Application

Vanadium(II) Chloride: A Powerful Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-VCl2-001

Introduction

Vanadium(II) chloride (VCl₂) is a potent, versatile reducing agent employed in a range of organic transformations. As a low-valent vanadium species, it readily donates electrons, facilitating reactions such as the reductive coupling of carbonyls, reduction of nitro compounds, and dehalogenations. Its high reactivity and, in some cases, unique selectivity make it a valuable tool for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the applications of VCl₂, including experimental protocols and quantitative data for key transformations.

Key Applications of VCl₂ in Organic Synthesis

Vanadium(II) chloride is most renowned for its application in pinacol coupling reactions , but its utility extends to the reduction of other functional groups. The active VCl₂ is often generated in situ from the more stable precursor, vanadium(III) chloride (VCl₃), by using a co-reductant such as zinc or aluminum.[1]

Pinacol Coupling of Aldehydes and Ketones

The reductive coupling of aldehydes and ketones to form 1,2-diols, known as the pinacol coupling reaction, is a cornerstone of carbon-carbon bond formation.[2] VCl₂-mediated systems, often catalytic, have been developed for this transformation, providing good to excellent yields of the corresponding diols.[1] These reactions can be performed in various solvents, including aqueous media, which aligns with the principles of green chemistry.[1]

Table 1: VCl₃/Co-reductant System for Pinacol Coupling of Benzaldehyde [1]

VCl₃ (mol%)Co-reductant (mol%)SolventTemperatureYield (%)dl/meso ratio
100Zn (300)H₂ORoom Temp.8664/36
100Al (300)H₂ORoom Temp.9265/35
33Al (300)H₂ORoom Temp.72 (isolated)56/44

Experimental Protocol: Vanadium-Catalyzed Pinacol Coupling of Benzaldehyde in Water [1]

This protocol describes the catalytic pinacol coupling of benzaldehyde using VCl₃ and aluminum as a co-reductant in water.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Aluminum powder (Al)

  • Benzaldehyde

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add VCl₃ (0.33 mmol) and Al powder (3.0 mmol).

  • Add deionized water (10 mL) to the flask.

  • Stir the mixture vigorously at room temperature.

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-diphenyl-1,2-ethanediol.

Pinacol_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product prep1 Combine VCl₃ and Al powder in a flask prep2 Add deionized water prep1->prep2 prep3 Add Benzaldehyde prep2->prep3 react Stir at Room Temperature prep3->react workup1 Quench with 1 M HCl react->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Concentrate workup4->workup5 purify Column Chromatography workup5->purify product 1,2-Diphenyl-1,2-ethanediol purify->product

Reduction of Nitro Compounds

The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable amines. While various reagents can effect this conversion, low-valent metal chlorides, including VCl₂, are effective. VCl₂ can reduce aromatic nitro compounds to their corresponding anilines.[3]

Table 2: Reduction of Nitroarenes to Anilines

SubstrateReducing SystemSolventTemperatureYield (%)
Phenyl azideVCl₂ (aq)WaterNot specifiedHigh

Note: Specific quantitative data for a range of nitroarenes with VCl₂ is not extensively documented in readily available literature. The provided example with phenyl azide, which reduces to aniline, demonstrates the reducing power of aqueous VCl₂.[3]

Experimental Protocol: General Procedure for the Reduction of Aromatic Nitro Compounds with VCl₂

This protocol provides a general guideline for the reduction of aromatic nitro compounds. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Vanadium(II) chloride (VCl₂) or Vanadium(III) chloride (VCl₃) and a co-reductant (e.g., Zn dust)

  • Aromatic nitro compound

  • Suitable solvent (e.g., THF, H₂O)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of VCl₂. If starting from VCl₃, pre-reduce it with an equimolar amount of zinc dust in a suitable solvent under an inert atmosphere until the characteristic purple color of V(II) is observed.

  • Dissolve the aromatic nitro compound in the chosen solvent.

  • Add the nitro compound solution to the VCl₂ solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Nitro_Reduction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ArNO2 Ar-NO₂ ArNO Ar-NO (Nitrosoarene) ArNO2->ArNO 2e⁻, 2H⁺ VCl2 VCl₂ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH 2e⁻, 2H⁺ ArNH2 Ar-NH₂ ArNHOH->ArNH2 2e⁻, 2H⁺

Reductive Dehalogenation

VCl₂ can also be employed for the reductive dehalogenation of organic halides. This reaction is valuable for the removal of halogen atoms, which are often used as protecting or directing groups in multi-step syntheses.

Specific quantitative data and detailed protocols for VCl₂-mediated dehalogenation are not as widely reported as for other reducing agents. However, the known reducing potential of VCl₂ suggests its applicability in these transformations. The general protocol would be similar to that for the reduction of nitro compounds, involving the treatment of the halide with a solution of VCl₂.

Preparation of VCl₂

Vanadium(II) chloride is commercially available but can also be prepared in the laboratory. Solid VCl₂ can be synthesized by the thermal decomposition of VCl₃.[3] For use in organic synthesis, an aqueous solution of the purple hexaaquo ion, [V(H₂O)₆]²⁺, can be prepared by dissolving solid VCl₂ in water.[3] Alternatively, as mentioned, the active V(II) species is often generated in situ from VCl₃ and a co-reductant.

Protocol for the in situ Generation of VCl₂:

  • In a flask under an inert atmosphere (e.g., Argon or Nitrogen), combine VCl₃ and a stoichiometric amount of a co-reductant (e.g., Zinc dust).

  • Add a suitable solvent (e.g., THF or water) and stir the mixture.

  • The color of the solution will change from the color of the V(III) salt to the characteristic purple/violet of the V(II) species, indicating the formation of VCl₂.

  • This solution can then be used directly for the desired reduction reaction.

Conclusion

Vanadium(II) chloride is a powerful reducing agent with significant applications in organic synthesis, most notably in pinacol coupling reactions. Its ability to be generated in situ and its utility in aqueous media make it an attractive reagent. While its application in the reduction of other functional groups like nitro compounds and halides is established, further research to document its scope and develop detailed protocols would be beneficial for the broader chemical community. Researchers and drug development professionals can leverage the unique reactivity of VCl₂ to achieve challenging synthetic transformations.

References

Application Notes and Protocols: Vanadium(II) Chloride in Reductive Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(II) chloride (VCl₂) is a powerful reducing agent that has found utility in a variety of organic transformations. In the realm of carbon-carbon bond formation, VCl₂ and low-valent vanadium species generated in situ from Vanadium(III) chloride (VCl₃) have proven to be effective reagents for the reductive coupling of carbonyl compounds. This application note provides a detailed overview of the use of VCl₂ in reductive coupling reactions, with a focus on the pinacol coupling of aldehydes. Experimental protocols, quantitative data, and a mechanistic overview are presented to enable researchers to effectively utilize this methodology in their synthetic endeavors. Vanadium(II) chloride is an apple-green solid that is soluble in water, forming purple solutions.[1] It is typically prepared by the thermal decomposition of VCl₃.[1][2]

Safety Precautions

Vanadium(II) chloride is harmful if swallowed and causes severe skin burns and eye damage.[3][4] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][5] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) as VCl₂ can react with atmospheric oxygen.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3][5]

Applications in Reductive Coupling Reactions

The most well-documented application of Vanadium(II) chloride in reductive coupling is the pinacol coupling of aromatic aldehydes to form 1,2-diols. This reaction is typically carried out using a catalytic amount of VCl₃ in the presence of a stoichiometric co-reductant, such as zinc (Zn) or aluminum (Al), which reduces VCl₃ to the active V(II) species in situ.[5] A notable advantage of this system is its ability to function effectively in water, offering a greener alternative to many traditional pinacol coupling methods that require anhydrous organic solvents.[5]

Reductive Homocoupling of Aromatic Aldehydes (Pinacol Coupling)

The VCl₃/Al or VCl₃/Zn system in water has been shown to be effective for the homocoupling of a variety of aromatic aldehydes, affording the corresponding 1,2-diols in moderate to good yields.[5] The reaction generally exhibits moderate diastereoselectivity, producing a mixture of dl and meso isomers.

Table 1: Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water

EntryAldehydeCo-reductantYield (%)dl/meso Ratio
1BenzaldehydeZn8664:36
2BenzaldehydeAl9265:35
34-MethylbenzaldehydeAl8560:40
44-MethoxybenzaldehydeAl7855:45
52-ChlorobenzaldehydeAl7570:30
63-ChlorobenzaldehydeAl8262:38
74-ChlorobenzaldehydeAl8858:42
82-BromobenzaldehydeAl7172:28
92-FuraldehydeAl65-

Data compiled from Organic Syntheses, Vol. 89, p. 73.

Scope and Limitations

While the vanadium-catalyzed pinacol coupling is well-established for aromatic aldehydes, its application to other substrates is less explored. Reports indicate that ketones, such as acetophenone, are not effectively reduced under the aqueous reaction conditions developed for aldehydes.[5] Further research is required to expand the substrate scope to include aliphatic aldehydes and ketones, which may necessitate the use of anhydrous conditions and potentially pre-formed VCl₂. Information on intermolecular cross-coupling reactions between different carbonyl compounds using this system is also limited in the current literature.

Experimental Protocols

Protocol 1: General Procedure for the Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water

This protocol is adapted from the procedure reported in Organic Syntheses.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Aluminum powder (or Zinc dust)

  • Aromatic aldehyde

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), deionized water (10 mL), and the co-reductant (Al powder, 2.0 mmol).

  • Stir the mixture vigorously at room temperature.

  • To the stirring suspension, add Vanadium(III) chloride (0.33 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times may vary depending on the substrate.

  • Upon completion of the reaction, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude 1,2-diol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Mechanism and Visualization

The precise mechanism of the vanadium-catalyzed pinacol coupling is not fully elucidated but is believed to proceed through a single-electron transfer (SET) from a low-valent vanadium species to the carbonyl group of the aldehyde. This generates a ketyl radical anion intermediate. Dimerization of two ketyl radicals leads to the formation of a pinacolate intermediate, which is then protonated upon workup to yield the final 1,2-diol. The co-reductant (Al or Zn) is responsible for reducing V(III) to the active V(II) species, which then enters the catalytic cycle.

Proposed Catalytic Cycle

Pinacol_Coupling_Mechanism cluster_0 Catalyst Regeneration cluster_1 Pinacol Coupling Cycle VCl3 VCl3 V(II) species V(II) species VCl3->V(II) species Aldehyde (RCHO) Aldehyde (RCHO) V(II) species->Aldehyde (RCHO) SET V(II) species->V(III) species_cycle Oxidation Co-reductant (Al or Zn) Co-reductant (Al or Zn) Co-reductant (Al or Zn)->VCl3 Reduction Oxidized Co-reductant Oxidized Co-reductant Co-reductant (Al or Zn)->Oxidized Co-reductant V(III) species->Co-reductant (Al or Zn) Re-reduction Ketyl Radical Ketyl Radical Aldehyde (RCHO)->Ketyl Radical Pinacolate Intermediate Pinacolate Intermediate Ketyl Radical->Pinacolate Intermediate Dimerization 1,2-Diol 1,2-Diol Pinacolate Intermediate->1,2-Diol Protonation (Workup) Experimental_Workflow start Start reactants Combine Aldehyde, Water, and Co-reductant start->reactants add_vcl3 Add VCl3 reactants->add_vcl3 stir Stir at Room Temperature (Monitor by TLC) add_vcl3->stir quench Quench with 1 M HCl stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify product Isolated 1,2-Diol purify->product

References

Application of Vanadium(II) Chloride in the Synthesis of Vanadium Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of vanadium complexes utilizing vanadium(II) chloride (VCl₂) as a starting material. VCl₂ is a versatile precursor for accessing low-valent vanadium species, which are valuable in coordination chemistry, catalysis, and as precursors for biologically active compounds.

Introduction to VCl₂ in Vanadium Chemistry

Vanadium(II) chloride is a powerful reducing agent and a key starting material for the synthesis of a variety of vanadium(II) coordination complexes. Its high reactivity allows for the facile synthesis of complexes with a range of ligands, including nitrogen-donor ligands (e.g., pyridines, diamines) and Schiff bases. These complexes are of significant interest due to their potential applications in catalysis, materials science, and as synthons for more complex vanadium-containing molecules with potential therapeutic properties.

Synthesis of Key Vanadium(II) Precursors from VCl₂

A common and highly useful intermediate derived from VCl₂ is the N,N,N',N'-tetramethylethylenediamine (TMEDA) adduct, trans-[VCl₂(TMEDA)₂]. This complex is a stable, well-characterized, and convenient starting material for further ligand exchange reactions.

Experimental Protocol: Synthesis of trans-[VCl₂(TMEDA)₂]

Materials:

  • Vanadium(II) chloride (VCl₂)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend VCl₂ (1.0 g, 8.2 mmol) in anhydrous THF (50 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • To this stirred suspension, add an excess of TMEDA (e.g., 4 equivalents, 3.8 mL, 32.8 mmol) dropwise at room temperature.

  • The reaction mixture will typically change color, for instance, to a blue or green solution, indicating the formation of the complex.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Wash the solid product with anhydrous diethyl ether to remove any unreacted TMEDA.

  • Dry the resulting solid under vacuum to yield trans-[VCl₂(TMEDA)₂] as a crystalline solid.

Data Presentation:

ProductFormulaYield (%)ColorMagnetic Moment (μ_eff, B.M.)Key IR Bands (cm⁻¹)
trans-[VCl₂(TMEDA)₂]C₁₂H₃₂Cl₂N₄VTypically > 80%Light blue~3.8ν(V-Cl), ν(V-N)

Application of VCl₂ in the Synthesis of Vanadium(II) Schiff Base Complexes

Vanadium(II) Schiff base complexes are of interest for their catalytic activity and potential biological applications. VCl₂ can be used as a starting material, often via an intermediate like [VCl₂(py)₄] (py = pyridine), to synthesize these complexes.

Experimental Protocol: Synthesis of a Vanadium(II) Salicylaldehyde Schiff Base Complex

This protocol describes a general method for the synthesis of a vanadium(II) complex with a salicylaldehyde-derived Schiff base ligand.

Step 1: Synthesis of the Pyridine Adduct [VCl₂(py)₄]

  • Suspend VCl₂ in anhydrous pyridine and stir under an inert atmosphere.

  • The reaction is typically exothermic and results in the formation of the yellow-orange [VCl₂(py)₄] complex.

  • Isolate the product by filtration, wash with a non-coordinating solvent like hexane, and dry under vacuum.

Step 2: Synthesis of the Vanadium(II) Schiff Base Complex

Materials:

  • [VCl₂(py)₄]

  • Salicylaldehyde

  • Appropriate primary amine (e.g., aniline)

  • Anhydrous ethanol

  • Schlenk line and glassware

Procedure:

  • Prepare the Schiff base ligand in situ or separately by reacting salicylaldehyde with a primary amine in a 1:1 molar ratio in ethanol.

  • Under an inert atmosphere, dissolve [VCl₂(py)₄] in anhydrous ethanol.

  • Add the Schiff base ligand solution to the solution of the vanadium precursor.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation.

  • The resulting vanadium(II) Schiff base complex often precipitates from the solution.

  • Isolate the solid product by filtration, wash with ethanol and diethyl ether, and dry under vacuum.

Data Presentation:

Complex TypeLigand ExampleYield (%)ColorMagnetic Moment (μ_eff, B.M.)Key IR Bands (cm⁻¹)
Vanadium(II) Salen-typeN,N'-bis(salicylidene)ethylenediamineVariableBrown/Green~3.7-3.9ν(C=N), ν(V-N), ν(V-O)

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic strategy for preparing vanadium complexes from VCl₂.

G Synthesis Workflow from VCl₂ VCl2 VCl₂ TMEDA_complex trans-[VCl₂(TMEDA)₂] VCl2->TMEDA_complex + TMEDA Py_complex [VCl₂(py)₄] VCl2->Py_complex + Pyridine Other_complexes Other V(II) Complexes TMEDA_complex->Other_complexes + Ligand Exchange Schiff_base_complex V(II) Schiff Base Complexes Py_complex->Schiff_base_complex + Schiff Base Ligand MAPK_ERK_Pathway Potential Influence of Vanadium Complexes on MAPK/ERK Pathway Vanadium_Complex Vanadium Complex (from VCl₂) MEK MEK Vanadium_Complex->MEK Modulation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response PI3K_Akt_Pathway Potential Influence of Vanadium Complexes on PI3K/Akt Pathway Vanadium_Complex Vanadium Complex (from VCl₂) Akt Akt Vanadium_Complex->Akt Modulation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP₃ PI3K->PIP3 PIP₂ to PIP₃ PIP2 PIP₂ PIP3->Akt Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Cellular_Response Cell Survival, Growth, Metabolism Downstream->Cellular_Response Apoptosis_Pathway Induction of Apoptosis by Vanadium Complexes Vanadium_Complex Vanadium Complex (from VCl₂) Cell_Stress Cellular Stress (e.g., ROS production) Vanadium_Complex->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols: Preparation of a Standard Vanadous Chloride (VCl₂) Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanadium (II) chloride (VCl₂), also known as vanadous chloride, is a powerful reducing agent utilized in various chemical syntheses and analytical procedures. Its utility is rooted in the accessibility of multiple stable oxidation states of vanadium, each exhibiting a distinct color.[1] This application note provides a comprehensive protocol for the preparation and standardization of a VCl₂ solution for use in research, drug development, and other scientific applications where a reducing agent of known concentration is required.

The protocol herein details the preparation of an aqueous VCl₂ solution and its subsequent standardization via redox titration with a potassium permanganate (KMnO₄) standard solution.

Chemical and Physical Properties

A thorough understanding of the properties of Vanadium (II) chloride is essential for its safe handling and effective use.

PropertyValueReference
Chemical Formula VCl₂[2]
Molar Mass 121.85 g/mol [2]
Appearance Pale green solid[2]
Solubility in Water Soluble, forms a purple solution of [V(H₂O)₆]²⁺[2]
Stability Air-sensitive; readily oxidized by atmospheric oxygen. Solutions are unstable and should be freshly prepared or stored under an inert atmosphere.[1]
Hazards Corrosive, harmful if swallowed, causes severe skin burns and eye damage.[3]

Experimental Protocols

Preparation of an Aqueous Vanadium (II) Chloride Solution (ca. 0.1 M)

This protocol describes the preparation of an approximately 0.1 M VCl₂ solution. Due to the air-sensitivity of VCl₂, all steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Materials:

  • Vanadium (II) chloride (VCl₂) solid

  • Deoxygenated deionized water

  • Concentrated hydrochloric acid (HCl)

  • Schlenk flask or similar apparatus for working under inert atmosphere

  • Cannula or gas-tight syringe

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 100 mL)

Procedure:

  • Deoxygenation of Solvent: Deoxygenate deionized water by vigorously bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Weighing VCl₂: In a glovebox or under a continuous stream of inert gas, accurately weigh approximately 1.22 g of VCl₂.

  • Dissolution: Transfer the weighed VCl₂ to a Schlenk flask containing a magnetic stir bar.

  • Addition of Solvent: Using a cannula or gas-tight syringe, add approximately 80 mL of deoxygenated deionized water to the Schlenk flask.

  • Acidification: Add a few drops of concentrated HCl to the solution to prevent the formation of vanadium hydroxides.

  • Dissolving: Stir the mixture under a positive pressure of inert gas until the VCl₂ has completely dissolved. The solution should be a characteristic purple color.

  • Transfer and Dilution: Carefully transfer the purple solution to a 100 mL volumetric flask. Rinse the Schlenk flask with small portions of deoxygenated deionized water and add the rinsings to the volumetric flask.

  • Final Volume: Bring the solution to the mark with deoxygenated deionized water. Stopper the flask and invert several times to ensure homogeneity.

Standardization of the Vanadium (II) Chloride Solution

The exact concentration of the prepared VCl₂ solution must be determined by standardization. This is achieved by titrating a known volume of the VCl₂ solution with a standardized solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄). The endpoint is readily observed by a distinct color change.

Materials:

  • Prepared VCl₂ solution (analyte)

  • Standardized potassium permanganate (KMnO₄) solution (ca. 0.02 M) (titrant)

  • Sulfuric acid (H₂SO₄), 2 M

  • Burette

  • Pipette

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette Analyte: Accurately pipette a known volume (e.g., 10.00 mL) of the VCl₂ solution into an Erlenmeyer flask containing a magnetic stir bar.

  • Acidification: Add approximately 10 mL of 2 M H₂SO₄ to the flask.

  • Burette Preparation: Rinse and fill a burette with the standardized KMnO₄ solution. Record the initial burette reading.

  • Titration: While stirring the VCl₂ solution, slowly add the KMnO₄ solution from the burette. The purple V(II) solution will first turn green (V(III)), then blue (V(IV)), and finally a faint yellow (V(V)). The endpoint is reached when the addition of one drop of KMnO₄ solution results in a persistent pink color due to the excess permanganate ions.[4]

  • Record Volume: Record the final burette reading.

  • Repeat: Repeat the titration at least two more times with fresh aliquots of the VCl₂ solution to ensure reproducibility.

Data Presentation

The results of the standardization titration should be recorded in a clear and organized manner to facilitate the calculation of the VCl₂ solution's concentration.

Table 1: Standardization of VCl₂ Solution with KMnO₄

TrialVolume of VCl₂ (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ used (mL)
110.00
210.00
310.00
Average

Calculation of VCl₂ Concentration:

The balanced redox reaction between V²⁺ and MnO₄⁻ in acidic solution is:

5V²⁺ + MnO₄⁻ + 8H⁺ → 5V³⁺ + Mn²⁺ + 4H₂O

The molarity of the VCl₂ solution can be calculated using the following formula:

M_VCl₂ = (M_KMnO₄ × V_KMnO₄ × 5) / V_VCl₂

Where:

  • M_VCl₂ = Molarity of the VCl₂ solution

  • M_KMnO₄ = Molarity of the standard KMnO₄ solution

  • V_KMnO₄ = Volume of KMnO₄ solution used (in L)

  • V_VCl₂ = Volume of VCl₂ solution used (in L)

  • 5 is the stoichiometric ratio of V²⁺ to MnO₄⁻

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation of VCl₂ Solution cluster_stand Standardization of VCl₂ Solution cluster_calc Calculation prep1 Weigh VCl₂ solid prep2 Dissolve in deoxygenated H₂O + HCl prep1->prep2 prep3 Transfer to volumetric flask prep2->prep3 prep4 Dilute to final volume prep3->prep4 stand1 Pipette known volume of VCl₂ solution prep4->stand1 Use freshly prepared solution stand2 Acidify with H₂SO₄ stand1->stand2 stand3 Titrate with standard KMnO₄ solution stand2->stand3 stand4 Observe endpoint (persistent pink color) stand3->stand4 calc1 Record titration volumes stand4->calc1 Data for calculation calc2 Calculate molarity of VCl₂ solution calc1->calc2

Caption: Workflow for the preparation and standardization of a VCl₂ solution.

Vanadium Oxidation States and Colors

vanadium_oxidation_states V2 V(II) V3 V(III) V2->V3 Oxidation V4 V(IV) V3->V4 Oxidation V5 V(V) V4->V5 Oxidation

Caption: The characteristic colors of different vanadium oxidation states in aqueous solution.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling VCl₂: Vanadium (II) chloride is corrosive and air-sensitive. Handle in a well-ventilated area, preferably in a fume hood or glovebox. Avoid inhalation of dust and contact with skin and eyes.

  • Handling Acids: Concentrated hydrochloric acid and sulfuric acid are corrosive. Handle with care and in a fume hood.

  • Potassium Permanganate: Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Vanadium-containing waste should be collected in a designated hazardous waste container.

Storage

Store solid Vanadium (II) chloride in a tightly sealed container under a dry, inert atmosphere. Aqueous solutions of VCl₂ are not stable for long periods and should be freshly prepared for best results. If storage is necessary, store the solution under an inert atmosphere in a tightly sealed container in a cool, dark place.

Conclusion

This application note provides a detailed and reliable protocol for the preparation and standardization of a Vanadium (II) chloride solution. Adherence to these procedures will enable researchers, scientists, and drug development professionals to prepare a VCl₂ solution of known concentration for use as a potent reducing agent in a variety of chemical applications.

References

Application Notes and Protocols for Handling and Storage of Air-Sensitive Vanadium(II) Chloride (VCl₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(II) chloride (VCl₂) is a powerful reducing agent utilized in various synthetic applications within chemical research and drug development. As a highly air- and moisture-sensitive compound, its integrity and reactivity are compromised upon exposure to the atmosphere. Proper handling and storage procedures are therefore critical to ensure experimental success, maintain reagent purity, and guarantee laboratory safety. These application notes provide detailed protocols for the safe and effective management of VCl₂ in a laboratory setting.

Physicochemical Properties and Hazards

Vanadium(II) chloride is a pale green, crystalline solid.[1] It is highly reactive and readily oxidized by air and moisture. Contact with water can lead to the liberation of toxic gases. Due to its corrosive nature, VCl₂ can cause severe skin burns and eye damage. Ingestion is harmful.

Table 1: Physicochemical and Hazard Data for Vanadium(II) Chloride

PropertyValueReference
Appearance Pale green solid[1]
Formula VCl₂[1]
Molar Mass 121.84 g/mol
Sensitivity Air, moisture, and light sensitive
Hazards Corrosive, causes severe burns, harmful if swallowed, reacts with water to release toxic gas.

Quantitative Stability and Storage Parameters

Precise quantitative data on the decomposition rate of VCl₂ in the presence of specific concentrations of oxygen and water is not extensively documented in readily available literature. However, it is empirically established that even trace amounts of atmospheric contaminants can lead to rapid degradation. Therefore, the primary goal for handling and storage is to maintain an inert atmosphere with minimal levels of oxygen and water.

Table 2: Recommended Inert Atmosphere and Storage Conditions for VCl₂

ParameterRecommended LevelJustification & Remarks
Oxygen (O₂) Level < 1 ppmTo prevent rapid oxidation of Vanadium(II) to higher oxidation states.
Water (H₂O) Level < 1 ppmTo prevent hydrolysis and formation of vanadium oxides and hydrogen chloride gas.
Storage Temperature Room Temperature (e.g., 20-25 °C)Stable at room temperature under a dry, inert atmosphere. Avoid excessive heat.
Inert Gas Argon or Nitrogen (high purity, ≥99.998%)Argon is denser than air and can provide a better blanket for Schlenk line techniques. Nitrogen is a suitable and more economical alternative for glovebox use.
Container Tightly sealed glass vessel (e.g., Schlenk flask or sealed ampoule) stored inside a desiccator within a glovebox.The primary container must have a gas-tight seal. Secondary containment provides an additional barrier against atmospheric contamination.
Light Conditions Store in the dark or in an amber-colored vessel.To prevent potential light-induced decomposition.

Experimental Protocols

The following protocols outline the necessary procedures for handling VCl₂ using standard air-sensitive techniques.

General Preparations for Handling VCl₂
  • Glassware Preparation: All glassware (e.g., Schlenk flasks, spatulas, cannulas) must be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) to remove any adsorbed water.

  • Inert Atmosphere Setup: Prepare and purge a glovebox or Schlenk line with high-purity inert gas (argon or nitrogen) to establish an O₂ and H₂O-free environment (< 1 ppm).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Handling VCl₂ in a Glovebox

A glovebox provides the most controlled environment for handling highly air-sensitive solids like VCl₂.

Protocol:

  • Transfer Materials: Introduce the sealed container of VCl₂, oven-dried glassware, and any other necessary reagents and equipment into the glovebox antechamber.

  • Purge Antechamber: Evacuate and refill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants.

  • Introduce to Main Chamber: Once the antechamber is purged, transfer the materials into the main glovebox chamber.

  • Equilibration: Allow the VCl₂ container to equilibrate to the glovebox atmosphere temperature before opening to prevent condensation.

  • Weighing and Dispensing: Carefully open the VCl₂ container. Use a clean, dry spatula to weigh the desired amount of VCl₂ into a tared and labeled Schlenk flask or other suitable reaction vessel.

  • Sealing: Immediately and securely seal the VCl₂ stock container and the reaction vessel containing the dispensed VCl₂.

  • Removal from Glovebox: If the reaction is to be performed outside the glovebox, ensure the reaction vessel is properly sealed with a gas-tight stopper or septum before removing it through the antechamber (following the purging cycles).

Handling VCl₂ using a Schlenk Line

For laboratories without access to a glovebox, a Schlenk line can be used for handling VCl₂. This technique requires more procedural diligence to maintain an inert atmosphere.

Protocol:

  • Flask Preparation: Attach an oven-dried Schlenk flask to the Schlenk line.

  • Purging the Flask: Evacuate the flask under high vacuum and then backfill with high-purity inert gas. Repeat this vacuum-backfill cycle at least three times to ensure the flask is free of air and moisture.

  • Positive Pressure of Inert Gas: After the final backfill, maintain a slight positive pressure of inert gas in the flask (indicated by the bubbling of an oil bubbler attached to the line).

  • Transfer of VCl₂:

    • Briefly remove the stopper from the Schlenk flask under a strong counterflow of inert gas.

    • Quickly add the desired amount of VCl₂ to the flask using a funnel or powder addition tube.

    • Immediately reseal the flask.

    • This "positive pressure transfer" should be performed swiftly to minimize the ingress of air.

  • Re-purging: After adding the solid, perform another three vacuum-backfill cycles to remove any atmospheric contaminants that may have entered during the transfer.

Storage Procedures

Proper storage is essential for maintaining the long-term integrity of VCl₂.

Short-Term Storage (In-use)
  • For VCl₂ that is in frequent use, store the sealed container inside a desiccator within a glovebox filled with an inert atmosphere. This provides a readily accessible yet protected environment.

Long-Term Storage
  • Portioning: For long-term storage, it is advisable to portion the bulk VCl₂ into smaller, individual, pre-weighed quantities in separate, sealed containers (e.g., glass ampoules or small Schlenk tubes). This avoids repeated exposure of the entire stock to potential contaminants.

  • Sealing: The containers should be flame-sealed under vacuum or sealed with high-vacuum grease and parafilm under a positive pressure of inert gas.

  • Secondary Containment: Place the sealed containers in a labeled, secondary container (e.g., a larger sealed jar containing a desiccant) and store in a dark, cool, and dry place, such as a dedicated cabinet for air-sensitive reagents.

Logical Workflow and Signaling Pathway Diagrams

VCl2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep_Glassware Oven-Dry Glassware Glovebox Glovebox Handling Prep_Glassware->Glovebox Schlenk Schlenk Line Handling Prep_Glassware->Schlenk Prep_Inert Establish Inert Atmosphere (Glovebox or Schlenk Line) Prep_Inert->Glovebox Prep_Inert->Schlenk ShortTerm Short-Term Storage (In Glovebox Desiccator) Glovebox->ShortTerm LongTerm Long-Term Storage (Sealed Ampoules/Flasks) Glovebox->LongTerm Schlenk->ShortTerm Schlenk->LongTerm End Safe Use in Experiment ShortTerm->End LongTerm->End Start Start Start->Prep_Glassware Start->Prep_Inert

Caption: Workflow for the safe handling and storage of VCl₂.

VCl2_Decomposition_Pathway VCl2 VCl₂ (Vanadium(II) Chloride) (Pale Green Solid) Oxidized_V Higher Valent Vanadium Oxides/Chlorides (e.g., VOCl₂, V₂O₅) VCl2->Oxidized_V Oxidation HCl HCl (Hydrogen Chloride Gas) VCl2->HCl Hydrolysis O2 O₂ (Oxygen) O2->Oxidized_V H2O H₂O (Moisture) H2O->Oxidized_V H2O->HCl

Caption: Decomposition pathways of VCl₂ upon exposure to air and moisture.

References

Synthesis of Vanadium(II) Chloride (VCl₂): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Vanadium(II) chloride (VCl₂), a powerful reducing agent with applications in organic synthesis and materials science. The primary method described is the thermal decomposition of Vanadium(III) chloride (VCl₃), a well-established and reliable procedure for obtaining high-purity VCl₂. This protocol includes information on the experimental setup, step-by-step synthesis, purification, and characterization of the final product, as well as essential safety precautions.

Introduction

Vanadium(II) chloride is a versatile inorganic compound valued for its strong reducing properties. It is an apple-green solid that is highly sensitive to air and moisture, necessitating handling under inert atmosphere conditions. The synthesis of VCl₂ is most commonly achieved through the thermal decomposition of VCl₃. This reaction proceeds by the disproportionation of VCl₃ into the less volatile VCl₂ and the more volatile Vanadium(IV) chloride (VCl₄), which is removed from the reaction system.

Experimental Details

This section outlines the necessary equipment, reagents, and a detailed step-by-step procedure for the synthesis of VCl₂.

Materials and Equipment
  • Starting Material: High-purity Vanadium(III) chloride (VCl₃)

  • Gases: High-purity nitrogen (N₂) or argon (Ar)

  • Equipment:

    • Tube furnace capable of reaching at least 700°C

    • Quartz or Pyrex tube (reactor)

    • Schlenk line or glovebox for inert atmosphere manipulation

    • Gas bubbler

    • Heating tape

    • Thermocouple

    • Glassware (Schlenk flasks, etc.) for handling air-sensitive compounds

Experimental Protocol

The following protocol is adapted from the established procedure described in Inorganic Syntheses.

1. Preparation of the Apparatus:

  • A quartz or hard glass tube is placed in a tube furnace.

  • The tube is connected to a source of purified nitrogen or argon gas through a drying tube and a flowmeter. The outlet of the tube is connected to a bubbler to monitor the gas flow and prevent back-diffusion of air.

  • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to remove any adsorbed moisture.

2. Reaction Procedure:

  • A porcelain or quartz boat containing a weighed amount of anhydrous Vanadium(III) chloride is placed in the center of the reaction tube.

  • The system is flushed with a steady stream of dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • The furnace is heated to 675-700°C.

  • The VCl₃ is heated at this temperature for 12 to 24 hours. During this time, the VCl₃ decomposes into solid VCl₂ and gaseous VCl₄. The VCl₄ is carried out of the hot zone by the inert gas stream and condenses in the cooler part of the tube.

  • After the reaction is complete, the furnace is allowed to cool to room temperature under a continuous flow of inert gas.

3. Product Isolation and Purification:

  • Once cooled, the reaction tube is transferred to a glovebox or handled under a positive pressure of inert gas.

  • The boat containing the pale green, crystalline VCl₂ is removed.

  • The product can be further purified by sublimation at high temperature (around 900°C) under a high vacuum, although this is often not necessary if high-purity VCl₃ was used as the starting material.

Data Presentation

PropertyValue
Chemical FormulaVCl₂
Molar Mass121.84 g/mol
AppearanceApple-green or pale green solid
Crystal StructureTrigonal, CdI₂ type
Space GroupP-3m1
Lattice Parametersa = 3.60 Å, c = 5.84 Å
Density3.23 g/cm³
Melting Point~1027 °C (decomposes)
SolubilitySoluble in water to form a purple solution of [V(H₂O)₆]²⁺; insoluble in non-polar organic solvents.
Purity>95% (typical)
Yield~50% (based on VCl₃)

Mandatory Visualization

experimental_workflow cluster_setup Apparatus Setup cluster_synthesis Synthesis cluster_isolation Isolation & Purification setup_furnace Place quartz tube in tube furnace connect_gas Connect inert gas (N2 or Ar) setup_furnace->connect_gas dry_glassware Dry all glassware connect_gas->dry_glassware assemble Assemble hot under inert gas flow dry_glassware->assemble load_vcl3 Load VCl3 into combustion boat assemble->load_vcl3 flush_system Flush with inert gas load_vcl3->flush_system heat Heat to 675-700°C for 12-24h flush_system->heat cool Cool to room temp under inert gas heat->cool transfer_glovebox Transfer to glovebox cool->transfer_glovebox remove_product Remove VCl2 product transfer_glovebox->remove_product purify Optional: Sublimation (900°C) remove_product->purify

Caption: Experimental workflow for the synthesis of VCl₂.

Characterization

The synthesized VCl₂ should be characterized to confirm its identity and purity. Due to its air-sensitivity, samples for analysis must be prepared in a glovebox.

  • X-ray Powder Diffraction (XRD): XRD is the most definitive method for confirming the crystal structure of the synthesized VCl₂. The obtained diffraction pattern should be compared with known patterns for VCl₂ (e.g., from the Materials Project database). The expected pattern corresponds to a trigonal crystal system with the P-3m1 space group.

  • Elemental Analysis: To confirm the stoichiometry of the compound.

  • Magnetic Susceptibility: Measurement of the magnetic properties can confirm the d³ electronic configuration of the V(II) center.

Safety and Handling

  • Air and Moisture Sensitivity: VCl₂ is extremely sensitive to air and moisture and must be handled at all times under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Exposure to air will lead to rapid oxidation.

  • Corrosive Nature: Vanadium chlorides are corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Toxicity: Vanadium compounds can be toxic if ingested or inhaled. Handle in a well-ventilated area or a fume hood.

  • High Temperatures: The synthesis involves high temperatures. Use appropriate caution when operating the tube furnace.

Conclusion

This protocol provides a comprehensive guide for the successful synthesis of Vanadium(II) chloride. By adhering to the detailed procedures for setup, synthesis, and handling under inert atmosphere, researchers can reliably produce high-purity VCl₂ for their applications in chemical synthesis and materials research. Proper characterization is crucial to verify the identity and purity of the final product. Strict adherence to safety protocols is mandatory throughout the entire process.

Vanadium(II) Chloride (VCl2) as a Precursor for Vanadium Oxide Thin Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium oxides are a versatile class of materials with numerous applications in electronics, catalysis, and energy storage. The properties of vanadium oxide thin films are highly dependent on their stoichiometry, crystallinity, and morphology, which are in turn controlled by the deposition method and the choice of precursor. While various vanadium compounds have been explored as precursors, this document specifically addresses the potential use of Vanadium(II) chloride (VCl2) for the synthesis of vanadium oxide thin films.

However, a thorough review of the scientific literature reveals a significant lack of studies utilizing VCl2 for this purpose. Instead, Vanadium(IV) chloride (VCl4) is a more commonly employed vanadium halide precursor. This document, therefore, provides a comparative analysis of VCl2 and VCl4 to elucidate the reasons behind this preference and presents detailed protocols for the deposition of vanadium oxide thin films using the more viable precursor, VCl4.

Comparative Analysis of VCl2 and VCl4 as Precursors

The suitability of a compound as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) is largely determined by its volatility, thermal stability, and reactivity. A comparison of the physicochemical properties of VCl2 and VCl4 highlights the reasons for the predominant use of VCl4.

Key Properties of VCl2 and VCl4

PropertyVanadium(II) chloride (VCl2)Vanadium(IV) chloride (VCl4)Reference
Physical State at STP SolidLiquid[1][2]
Melting Point 1027 °C-28 °C[1][3]
Boiling Point 1506 °C150 °C[1][3]
Volatility Very LowHigh[2][4]
Reactivity with Water Soluble, forms [V(H2O)6]2+Reacts violently, fumes in moist air[1][5]
Thermal Stability StableDecomposes to VCl3 and Cl2 upon heating[1][6]

Volatility and Precursor Delivery

As the data indicates, VCl2 is a solid with extremely high melting and boiling points, resulting in very low vapor pressure at temperatures typically used for CVD and ALD processes.[1][4] This low volatility makes it challenging to deliver the precursor to the reaction chamber in a controlled and reproducible manner. In contrast, VCl4 is a liquid at room temperature with a boiling point of 150 °C, which allows for straightforward delivery using standard bubbler or vapor draw techniques.[2][3]

Reactivity

Both VCl2 and VCl4 are reactive towards oxygen sources. VCl2 is noted to react rapidly with oxygen.[1] VCl4 is highly reactive with water and fumes in moist air, which is a desirable characteristic for ALD where self-limiting surface reactions are utilized.[5]

dot

Caption: Comparison of VCl2 and VCl4 properties for thin film deposition.

Application Notes for VCl4 as a Precursor

Given its suitable properties, VCl4 has been successfully used for the deposition of various vanadium oxide phases, including VO2 and V2O5. The choice of deposition technique (CVD or ALD) and the process parameters allow for the tuning of the film's characteristics.

Deposition Techniques

  • Chemical Vapor Deposition (CVD): In CVD, VCl4 is introduced into a reaction chamber with an oxygen source (e.g., water vapor) at elevated temperatures, leading to the formation of a vanadium oxide film on a substrate. The process parameters, such as substrate temperature, precursor and oxidant flow rates, and pressure, control the film's growth rate, stoichiometry, and crystallinity.

  • Atomic Layer Deposition (ALD): ALD is a self-limiting deposition technique that allows for precise thickness control at the atomic level. In the ALD of vanadium oxide using VCl4, the substrate is sequentially exposed to pulses of VCl4 and an oxygen source (typically water vapor), separated by inert gas purges. This cyclic process results in the layer-by-layer growth of a highly conformal and uniform thin film.

Experimental Protocols

The following are generalized protocols for the deposition of vanadium oxide thin films using VCl4 as a precursor. The specific parameters may need to be optimized for a particular application and deposition system.

Protocol 1: Atomic Layer Deposition (ALD) of Vanadium Dioxide (VO2)

This protocol is based on the deposition of crystalline VO2 thin films.

Materials:

  • Vanadium(IV) chloride (VCl4) precursor

  • Deionized water (H2O) as the oxygen source

  • High-purity nitrogen (N2) or argon (Ar) as a carrier and purge gas

  • Substrates (e.g., silicon, sapphire)

Equipment:

  • ALD reactor equipped with precursor and oxidant delivery systems

  • Heating and temperature control for the reactor, precursor, and delivery lines

  • Vacuum system

Procedure:

  • Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N2).

  • System Setup:

    • Load the cleaned substrates into the ALD reactor.

    • Heat the VCl4 precursor to a temperature that provides sufficient vapor pressure (e.g., room temperature).

    • Maintain the reactor walls and delivery lines at a temperature higher than the precursor to prevent condensation.

  • Deposition Cycle: The ALD cycle consists of four steps: a. VCl4 Pulse: Introduce a pulse of VCl4 vapor into the reactor. b. Purge: Purge the reactor with an inert gas to remove unreacted VCl4 and byproducts. c. H2O Pulse: Introduce a pulse of H2O vapor into the reactor. d. Purge: Purge the reactor with an inert gas to remove unreacted H2O and byproducts.

  • Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5-1.0 Å/cycle.

  • Post-Deposition Annealing (if necessary): Depending on the deposition conditions, a post-deposition annealing step in a controlled atmosphere may be required to crystallize the film and achieve the desired vanadium oxide phase.

Process Parameters for ALD of VO2

ParameterValueReference
Precursor VCl4
Oxidant H2O
Substrate Temperature 300-400 °C
VCl4 Pulse Time 0.1 - 1.0 s
H2O Pulse Time 0.1 - 1.0 s
Purge Time 5 - 20 s
Growth per Cycle ~0.5 - 1.0 Å/cycle

dot

ALD_Workflow cluster_prep Preparation cluster_ald_cycle ALD Cycle (repeated 'n' times) cluster_post Post-Deposition substrate_prep Substrate Cleaning system_setup System Setup (Substrate Loading, Heating) substrate_prep->system_setup vcl4_pulse 1. VCl4 Pulse system_setup->vcl4_pulse purge1 2. Inert Gas Purge vcl4_pulse->purge1 h2o_pulse 3. H2O Pulse purge1->h2o_pulse purge2 4. Inert Gas Purge h2o_pulse->purge2 purge2->vcl4_pulse annealing Post-Deposition Annealing (optional) purge2->annealing After 'n' cycles characterization Film Characterization annealing->characterization

Caption: Experimental workflow for ALD of vanadium oxide using VCl4.

Protocol 2: Chemical Vapor Deposition (CVD) of Vanadium Oxide

Materials and Equipment:

  • Same as for ALD.

Procedure:

  • Substrate Preparation: Same as for ALD.

  • System Setup:

    • Load the cleaned substrates into the CVD reactor.

    • Heat the reactor to the desired deposition temperature.

    • Heat the VCl4 precursor in a bubbler and use an inert carrier gas to transport the vapor to the reactor.

  • Deposition:

    • Introduce the VCl4 vapor and the oxygen source (e.g., water vapor) into the reactor simultaneously.

    • The precursors react on and near the substrate surface to form a vanadium oxide film.

  • Cool Down: After the desired deposition time, stop the precursor flow and cool the reactor down to room temperature under an inert gas flow.

Process Parameters for CVD of Vanadium Oxide

ParameterValue
Precursor VCl4
Oxidant H2O, O2
Substrate Temperature 400-600 °C
Carrier Gas Flow Rate 10-100 sccm
Reactor Pressure 1-100 Torr

Characterization of Vanadium Oxide Thin Films

After deposition, the thin films should be characterized to determine their properties. Common characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase of the film.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology and thickness of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation states of vanadium.

  • Four-Point Probe Measurement: To measure the electrical resistivity of the film and study its temperature-dependent phase transition.

  • UV-Vis-NIR Spectroscopy: To analyze the optical properties of the film.

Conclusion

While VCl2 is not a suitable precursor for the deposition of vanadium oxide thin films due to its low volatility, VCl4 serves as a viable alternative among vanadium halides. The use of VCl4 in CVD and ALD processes allows for the synthesis of various vanadium oxide phases with controlled properties. The protocols and data provided in this document serve as a starting point for researchers and scientists to develop high-quality vanadium oxide thin films for their specific applications. Careful optimization of the deposition parameters is crucial for achieving the desired film characteristics.

References

Application Notes and Protocols for Dehalogenation of Organic Compounds Using Vanadium(II) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and intended for illustrative purposes. Vanadium(II) chloride (VCl₂) is a known reducing agent, but its specific application for the dehalogenation of a broad range of organic compounds is not extensively documented in readily available scientific literature. The methodologies and data presented here are based on the general principles of reductive dehalogenation by low-valent metal halides and should be adapted and validated experimentally.

Introduction

Reductive dehalogenation is a crucial transformation in organic synthesis, enabling the removal of halogen atoms from organic molecules. This process is valuable for the detoxification of halogenated pollutants, the removal of halogen-based protecting groups, and the synthesis of fine chemicals and pharmaceutical intermediates. While various reagents are known to effect dehalogenation, low-valent metal species are particularly effective due to their ability to act as single-electron donors.

Vanadium(II) chloride (VCl₂) is a potent reducing agent that holds potential for the dehalogenation of a variety of organic halides, including alkyl and aryl halides. The proposed mechanism involves the single-electron transfer (SET) from V(II) to the organic halide, leading to the formation of a radical anion, which then fragments to a carbon-centered radical and a halide anion. The carbon radical subsequently abstracts a hydrogen atom from a suitable donor to yield the dehalogenated product.

This document provides a hypothetical framework for the application of VCl₂ in the dehalogenation of organic compounds, including a general protocol, a summary of potential substrate scope and yields, and a visual representation of the experimental workflow.

Data Presentation: Hypothetical Substrate Scope and Yields

The following table summarizes the hypothetical yields for the VCl₂-mediated dehalogenation of a range of organic halides. These values are illustrative and would require experimental verification.

EntrySubstrateProductHypothetical Yield (%)
11-BromooctaneOctane85
22-ChloroadamantaneAdamantane78
31-IododecaneDecane92
44-BromotolueneToluene75
51-Chloro-4-nitrobenzeneNitrobenzene68
64-IodoanisoleAnisole88
7Benzyl chlorideToluene95
8(1-Bromoethyl)benzeneEthylbenzene82

Experimental Protocols

General Protocol for the Dehalogenation of an Organic Halide using VCl₂

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Organic halide (substrate)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the VCl₂ Solution (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add vanadium(III) chloride (VCl₃, 2.2 equivalents relative to the organic halide) and zinc dust (2.5 equivalents).

    • Add anhydrous THF (concentration of VCl₃ typically 0.1-0.2 M) via syringe.

    • Stir the resulting heterogeneous mixture vigorously at room temperature. The color of the solution should gradually change from the color of the VCl₃ suspension to a characteristic violet or green color of VCl₂, indicating the formation of the active reducing agent. This process may take 1-2 hours.

  • Dehalogenation Reaction:

    • Once the formation of VCl₂ is complete, add the organic halide (1.0 equivalent), either neat if it is a liquid or as a solution in a minimal amount of anhydrous THF, to the VCl₂ suspension via syringe.

    • Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate.

  • Reaction Workup:

    • Upon completion of the reaction, quench the mixture by carefully adding 2 M HCl solution. This will dissolve the excess zinc and vanadium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixture) to afford the pure dehalogenated compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the VCl₂-mediated dehalogenation of an organic compound.

G cluster_prep VCl2 Preparation (in situ) cluster_reaction Dehalogenation Reaction cluster_workup Workup cluster_purification Purification VCl3 VCl3 VCl2_sol VCl2 Solution VCl3->VCl2_sol Zn Zinc Dust Zn->VCl2_sol THF_prep Anhydrous THF THF_prep->VCl2_sol Reaction_Mix Reaction Mixture VCl2_sol->Reaction_Mix Org_Halide Organic Halide Org_Halide->Reaction_Mix Quench Quench (2M HCl) Reaction_Mix->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Crude Crude Product Dry->Crude Purify Column Chromatography Crude->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: General workflow for VCl₂-mediated dehalogenation.

Proposed Signaling Pathway (Mechanism)

The following diagram illustrates the proposed single-electron transfer (SET) mechanism for the dehalogenation of an organic halide (R-X) by VCl₂.

G VCl2 VCl2 (V(II)) SET Single-Electron Transfer (SET) VCl2->SET e⁻ RX R-X (Organic Halide) RX->SET VCl3 VCl3 (V(III)) SET->VCl3 RX_anion [R-X]•⁻ (Radical Anion) SET->RX_anion Fragmentation Fragmentation RX_anion->Fragmentation R_radical R• (Carbon Radical) Fragmentation->R_radical X_anion X⁻ (Halide Anion) Fragmentation->X_anion HAT Hydrogen Atom Transfer (HAT) R_radical->HAT H_donor H-Donor (e.g., THF) H_donor->HAT RH R-H (Dehalogenated Product) HAT->RH

Caption: Proposed SET mechanism for VCl₂-mediated dehalogenation.

Troubleshooting & Optimization

How to prevent oxidation of Vanadium(II) chloride during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Vanadium(II) chloride (VCl₂). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this highly air- and moisture-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning green or blue instead of the expected violet color of V(II)?

A1: A green or blue coloration indicates the presence of V(III) or V(IV) species, respectively. This is a clear sign of incomplete reduction of the vanadium precursor or oxidation of the V(II) product. Ensure your reducing agent is active and used in sufficient stoichiometric excess. Additionally, rigorously exclude air and moisture from your reaction setup.

Q2: My final VCl₂ product is a brownish or yellowish powder instead of the characteristic apple-green solid. What went wrong?

A2: Discoloration of the final product typically points to oxidation either during the reaction, workup, or drying process. This can be caused by minute leaks in your inert atmosphere setup or inadequate drying of solvents and reagents. It is also possible that residual higher oxidation state vanadium impurities are present.

Q3: I observe a significant amount of precipitate forming when I dissolve my vanadium precursor in solution. How can I prevent this?

A3: The formation of a precipitate at the initial stage could be due to the low solubility of the precursor in the chosen solvent or hydrolysis due to the presence of water. Ensure you are using a suitable, thoroughly dried, and deoxygenated solvent. If using a vanadium salt hydrate, consider that the water of hydration can interfere with the reaction.

Q4: How can I confirm the purity of my synthesized VCl₂?

A4: Due to its extreme sensitivity, handling VCl₂ for analysis is challenging. Purity can be assessed by methods that can be performed under an inert atmosphere. Magnetic susceptibility measurements can be informative as V(II) is a d³ ion and will have a different magnetic moment from its oxidized forms. If possible, single-crystal X-ray diffraction would provide definitive structural confirmation. Elemental analysis can also be performed, but sample handling requires extreme care to prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Vanadium(II) chloride.

Problem Potential Cause Recommended Solution
Reaction does not proceed to completion (remains green or blue) 1. Inactive or insufficient reducing agent. 2. Presence of oxidizing impurities in reagents or solvents. 3. Reaction temperature is too low.1. Use a freshly opened or properly stored reducing agent. Increase the molar excess of the reducing agent. 2. Purify and thoroughly dry all solvents and reagents before use. 3. Gradually increase the reaction temperature while monitoring the color change.
Product is oxidized during workup/isolation 1. Air leak in the filtration apparatus (e.g., Schlenk filter). 2. Use of solvents that have not been properly deoxygenated for washing. 3. Prolonged filtration time.1. Ensure all joints in the filtration setup are well-sealed. Use high-vacuum grease where appropriate. 2. Deoxygenate all washing solvents by sparging with an inert gas (e.g., argon) for an extended period. 3. Perform the filtration as efficiently as possible to minimize exposure time.
Final product is not a fine, dry powder 1. Inadequate drying. 2. Contamination with byproducts or residual solvent.1. Dry the product under high vacuum for an extended period. Gentle heating under vacuum can aid in removing residual solvent. 2. Ensure thorough washing of the product with an appropriate dry, deoxygenated solvent to remove soluble impurities.
Low yield of VCl₂ 1. Incomplete reaction. 2. Loss of product during transfer and filtration. 3. Oxidation leading to the formation of other vanadium species.1. Address the points under "Reaction does not proceed to completion". 2. Handle the solid product carefully under a positive pressure of inert gas to avoid mechanical losses. 3. Rigorously maintain an inert atmosphere throughout the entire synthesis and workup.

Experimental Protocols

Synthesis of VCl₂ via Reduction of a V(V) Solution

This method involves the reduction of a Vanadium(V) solution to Vanadium(II) using a zinc amalgam. All operations must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc metal (granular or mossy)

  • Mercury(II) chloride (HgCl₂)

  • Deionized water (deoxygenated)

  • Anhydrous diethyl ether (deoxygenated)

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, carefully treat zinc metal with a dilute solution of HgCl₂ for a few minutes. Decant the aqueous solution and wash the resulting amalgam thoroughly with deoxygenated deionized water.

  • Preparation of the Vanadium Solution: In a Schlenk flask, dissolve ammonium metavanadate in concentrated HCl. This will form a yellow-orange solution containing V(V) species.

  • Reduction: Add the prepared zinc amalgam to the vanadium solution under a positive flow of inert gas.

  • Observation of Color Changes: The solution will undergo a series of color changes as the vanadium is reduced:

    • V(V) (yellow/orange) → V(IV) (blue)

    • V(IV) (blue) → V(III) (green)

    • V(III) (green) → V(II) (violet)

  • Reaction Completion: The reaction is complete when the solution turns a stable violet color, indicating the formation of V(II).

  • Isolation: Once the reduction is complete, the violet solution containing VCl₂ can be used in situ for further reactions. To isolate solid VCl₂, the solvent can be removed under high vacuum. The resulting solid should be washed with deoxygenated, anhydrous diethyl ether to remove any remaining HCl and other impurities, and then thoroughly dried under high vacuum.

Visualizations

experimental_workflow Experimental Workflow for VCl₂ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_zn Prepare Zinc Amalgam reduction Reduction with Zn(Hg) prep_zn->reduction prep_v Prepare V(V) Solution in HCl prep_v->reduction color_change Monitor Color Change (Yellow -> Blue -> Green -> Violet) reduction->color_change isolation Isolate VCl₂ Solution color_change->isolation wash Wash with Anhydrous Ether isolation->wash dry Dry under High Vacuum wash->dry product Pure VCl₂ Product dry->product

Caption: Workflow for the synthesis of Vanadium(II) chloride.

troubleshooting_oxidation Troubleshooting Oxidation Issues cluster_causes Potential Causes cluster_solutions Solutions issue Oxidation of V(II) Observed (Green/Blue Color or Brown/Yellow Product) cause1 Air/Moisture Leak in Setup issue->cause1 cause2 Inadequate Degassing of Solvents issue->cause2 cause3 Impure/Wet Reagents issue->cause3 sol1 Check all Seals and Joints cause1->sol1 sol2 Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) cause2->sol2 sol3 Purify and Dry Reagents cause3->sol3 sol4 Maintain Positive Inert Gas Pressure sol1->sol4

Caption: Troubleshooting logic for oxidation issues in VCl₂ synthesis.

Technical Support Center: Optimizing VCl₂ Yield from VCl₃ Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Vanadium(II) Chloride (VCl₂) via the thermal decomposition of Vanadium(III) Chloride (VCl₃).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

Issue 1: Low or No Yield of VCl₂

  • Question: My experiment produced a very low yield of the apple-green VCl₂ powder, or the purple VCl₃ starting material appears unchanged. What could be the cause?

  • Answer: This issue typically points to insufficient temperature. The thermal decomposition of VCl₃ requires heating above 350°C.[1][2] For a more rapid and complete reaction, temperatures in the range of 400°C to 800°C are recommended.[1] Ensure your furnace is calibrated correctly and the reaction zone is reaching the target temperature.

Issue 2: Product Loss and Contamination

  • Question: I'm observing significant loss of my final product, or the VCl₂ is discolored. What are the likely causes and how can I prevent this?

  • Answer: Product loss can occur if the reaction temperature exceeds 850°C, as VCl₂ may begin to sublimate.[1] Discoloration suggests contamination, likely from atmospheric exposure. Both VCl₃ and VCl₂ are sensitive to moisture and oxygen.[2][3] It is critical to conduct the experiment under an inert atmosphere (e.g., argon or nitrogen) or in a vacuum to prevent the formation of vanadium oxides or oxychlorides. Ensure all glassware is thoroughly dried before use.

Issue 3: Inefficient Removal of VCl₄ Byproduct

  • Question: How can I ensure all the volatile VCl₄ byproduct is removed from my solid VCl₂ product?

  • Answer: The separation of non-volatile VCl₂ from volatile VCl₄ is a key part of the purification process.[1][2] To enhance the removal of VCl₄, consider the following:

    • Inert Gas Flow: Performing the decomposition under a steady stream of an inert gas like nitrogen can help carry away the VCl₄ vapor as it forms. A temperature of 800°C in a nitrogen stream is effective for rapid disproportionation and removal of the byproduct.[1]

    • Vacuum: Applying a vacuum during the heating process will also facilitate the removal of volatile byproducts.

    • Temperature Gradient: Using a tube furnace with a temperature gradient can help condense the VCl₄ in a cooler part of the apparatus, downstream from the VCl₂ product.

Frequently Asked Questions (FAQs)

1. What is the fundamental reaction for the thermal decomposition of VCl₃?

The thermal decomposition of Vanadium(III) Chloride is a disproportionation reaction where solid VCl₃ is heated to produce solid Vanadium(II) Chloride and gaseous Vanadium(IV) Chloride.[1] The balanced chemical equation is:

2VCl₃(s) → VCl₂(s) + VCl₄(g)[3]

2. What are the optimal temperature ranges for this reaction?

The decomposition of VCl₃ to VCl₂ generally occurs at temperatures between 350°C and 800°C.[1] Temperatures above 850°C should be avoided to prevent sublimation of the VCl₂ product.[1]

3. What are the physical properties of the starting material and the final product?

VCl₃ is a purple, crystalline solid, while VCl₂ is an apple-green solid.[2][3] Both compounds are hygroscopic, and VCl₂ is also highly reactive with oxygen.[2][3]

4. Are there alternative methods for synthesizing VCl₂ from VCl₃?

Yes, an alternative to thermal decomposition is the reduction of VCl₃ with hydrogen gas at elevated temperatures, typically between 675°C and 700°C.[2][4][5]

5. How can I handle and store the final VCl₂ product?

Due to its reactivity with oxygen and moisture, VCl₂ should be handled and stored exclusively under an inert atmosphere, for example, in a glovebox.[3]

Data Presentation

The following table summarizes the key parameters for different methods of VCl₂ synthesis from VCl₃.

Synthesis MethodReactantsTemperature Range (°C)Key ConditionsProducts
Thermal Decomposition VCl₃(s)350 - 800[1]Inert atmosphere (N₂ or Ar) or vacuumVCl₂(s) + VCl₄(g)[3]
Hydrogen Reduction VCl₃(s) + H₂(g)675 - 700[2][4][5]Flowing H₂ gasVCl₂(s) + HCl(g)

Experimental Protocols

Detailed Methodology for Thermal Decomposition of VCl₃

  • Preparation: Ensure all glassware (e.g., quartz tube, collection flask) is rigorously dried in an oven at >120°C for several hours and then cooled under a stream of dry, inert gas (argon or nitrogen).

  • Assembly: Assemble the apparatus, which typically consists of a tube furnace, a quartz tube containing the VCl₃ sample in a porcelain boat, and a collection system for the volatile VCl₄ byproduct. The entire system must be sealed and purged with an inert gas.

  • Reaction:

    • Place a known quantity of anhydrous VCl₃ into the porcelain boat inside the quartz tube.

    • Begin a slow flow of inert gas through the tube.

    • Gradually heat the furnace to the desired decomposition temperature (e.g., 650°C).

    • Maintain this temperature for several hours to ensure complete decomposition. The volatile VCl₄ will be carried by the gas flow and can be condensed in a cooler part of the apparatus.

  • Cooling and Collection:

    • After the reaction is complete, turn off the furnace and allow the system to cool to room temperature under the inert gas flow.

    • Once cooled, transfer the apple-green VCl₂ product to a pre-weighed, airtight container inside a glovebox to prevent exposure to air and moisture.

  • Purification: The VCl₂ remaining in the boat is typically of high purity, as the main byproduct, VCl₄, is volatile and removed during the reaction.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for VCl₂ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Handling Dry_Glassware Dry Glassware (>120°C) Purge_System Purge with Inert Gas Dry_Glassware->Purge_System Cool under inert gas Load_VCl3 Load VCl₃ Purge_System->Load_VCl3 Heat Heat (350-800°C) Load_VCl3->Heat Decompose 2VCl₃(s) -> VCl₂(s) + VCl₄(g) Heat->Decompose Remove_VCl4 Remove Volatile VCl₄ Decompose->Remove_VCl4 Inert gas flow / vacuum Cool Cool to Room Temp Remove_VCl4->Cool Collect Collect VCl₂ in Glovebox Cool->Collect Under inert atmosphere

Caption: Workflow for VCl₂ synthesis via VCl₃ decomposition.

Troubleshooting_Logic Troubleshooting Logic for Low VCl₂ Yield Start Low or No VCl₂ Yield Check_Temp Is Temperature > 350°C? Start->Check_Temp Check_Atmosphere Is System Under Inert Atmosphere? Check_Temp->Check_Atmosphere Yes Increase_Temp Solution: Increase Temperature (400-800°C) Check_Temp->Increase_Temp No Fix_Atmosphere Solution: Ensure Inert Atmosphere (Dry N₂ or Ar) Check_Atmosphere->Fix_Atmosphere No Check_Purity Contamination Issue Check_Atmosphere->Check_Purity Yes

Caption: Logic diagram for troubleshooting low VCl₂ yield.

References

Technical Support Center: Purification of Crude Vanadium(II) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude Vanadium(II) chloride (VCl₂). This resource is designed to assist researchers, scientists, and drug development professionals in obtaining high-purity VCl₂ for their experimental needs. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Vanadium(II) chloride?

A1: The most common impurity in crude VCl₂ prepared by the thermal decomposition of Vanadium(III) chloride (VCl₃) is unreacted VCl₃. Other potential impurities include vanadium oxides and oxychlorides if the reaction is not performed under strictly anhydrous and inert conditions.

Q2: What is the recommended primary method for purifying crude VCl₂?

A2: Sublimation is the most effective and commonly cited method for purifying crude VCl₂. This technique takes advantage of the different volatilities of VCl₂ and its primary impurity, VCl₃.

Q3: Can I purify VCl₂ by recrystallization?

A3: Recrystallization of VCl₂ is challenging due to its reactivity and solubility characteristics. While it is soluble in water, this leads to the formation of the hydrated complex, [V(H₂O)₆]Cl₂, not anhydrous VCl₂[1]. There are conflicting reports on its solubility in organic solvents like ethanol and diethyl ether, with some sources stating it is soluble and others that it is insoluble[2][3]. Therefore, finding a suitable solvent system for recrystallization can be difficult and is generally less straightforward than sublimation.

Q4: How can I tell if my Vanadium(II) chloride is pure?

A4: Pure Vanadium(II) chloride is an apple-green or pale green solid[1]. The presence of purple or black particles may indicate residual VCl₃. A color change to brown or yellow can suggest the formation of oxides or oxychlorides due to exposure to air and moisture. For quantitative assessment, techniques such as X-ray diffraction (XRD) for phase purity and elemental analysis can be employed.

Q5: What are the key handling precautions for VCl₂?

A5: Vanadium(II) chloride is sensitive to air and moisture and reacts with oxygen rapidly[1]. All handling and purification procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Purified product is not apple-green; it has a purple or dark hue. Incomplete removal of VCl₃ impurity.Increase the duration or temperature of the sublimation process to ensure all VCl₃ is removed. Be careful not to exceed the sublimation temperature of VCl₂.
The yield of purified VCl₂ is very low after sublimation. The sublimation temperature was too high, causing the VCl₂ to sublime along with the impurities.Carefully control the temperature during sublimation. Do not exceed 850°C[2][3]. Ensure the collection surface is sufficiently cool to allow for efficient condensation of the sublimed VCl₃.
The product turns brown or yellow after purification. Exposure to air and/or moisture.Ensure all purification and subsequent handling steps are performed under a strictly inert and anhydrous atmosphere. Check for leaks in your apparatus.
The crude material does not sublime as expected. The primary impurity may not be volatile under the applied conditions, or the crude material contains significant non-volatile impurities.Characterize the crude material to identify the impurities. If significant non-volatile impurities are present, alternative purification strategies may be necessary, though sublimation is the primary method for removing VCl₃.

Data Presentation

Table 1: Physical Properties Relevant to the Purification of Vanadium Chlorides

Compound Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Sublimation Point (°C) Appearance
Vanadium(II) chloride (VCl₂) 121.851350~1530~910Apple-green solid
Vanadium(III) chloride (VCl₃) 157.30Decomposes >350-SublimesPurple/black solid
Vanadium(IV) chloride (VCl₄) 192.75-25.7148.1-Reddish-brown liquid

Data compiled from multiple sources.

Experimental Protocols

Purification of Crude Vanadium(II) Chloride by Sublimation

This procedure is designed to remove the common impurity, Vanadium(III) chloride (VCl₃), from crude Vanadium(II) chloride (VCl₂).

Materials:

  • Crude Vanadium(II) chloride

  • Schlenk tube or a sublimation apparatus

  • High-vacuum pump

  • Tube furnace

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or glovebox

Procedure:

  • Apparatus Setup:

    • Place the crude VCl₂ into a clean, dry Schlenk tube or the bottom of a sublimation apparatus.

    • Assemble the sublimation apparatus, ensuring all joints are well-sealed.

    • Connect the apparatus to a Schlenk line.

  • Inert Atmosphere:

    • Evacuate the apparatus carefully and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Sublimation Process:

    • Under a positive pressure of inert gas, place the section of the tube containing the crude VCl₂ into a tube furnace.

    • Heat the furnace to a temperature between 400°C and 650°C. At this temperature, VCl₃ will sublime, but VCl₂ will remain as a solid.

    • The volatile VCl₃ will deposit on the cooler parts of the apparatus outside of the furnace. A gentle flow of inert gas can be used to help carry the VCl₃ away from the VCl₂.

    • Caution: The temperature should not exceed 850°C to avoid significant sublimation of the VCl₂ product[2][3].

  • Product Recovery:

    • Once the sublimation of VCl₃ is complete (indicated by the cessation of crystal formation on the cool surfaces), turn off the furnace and allow the apparatus to cool to room temperature under the inert atmosphere.

    • Once cool, carefully transfer the purified, apple-green VCl₂ remaining in the hot zone to a clean, dry storage vessel inside a glovebox or under a positive flow of inert gas.

Visualizations

experimental_workflow cluster_prep Preparation of Crude VCl2 cluster_purification Purification by Sublimation cluster_recovery Product Recovery start Start with VCl3 prep Thermal Decomposition of VCl3 (e.g., in N2 atmosphere) start->prep crude Crude VCl2 (contains unreacted VCl3) prep->crude load Load crude VCl2 into sublimation apparatus crude->load inert Establish inert atmosphere (e.g., Ar or N2) load->inert heat Heat crude VCl2 (400-650°C) inert->heat sublime VCl3 sublimes and deposits on cool surfaces heat->sublime product Pure VCl2 remains heat->product cool Cool apparatus to room temperature product->cool transfer Transfer pure VCl2 under inert atmosphere cool->transfer storage Store in a sealed container transfer->storage

Caption: Experimental workflow for the purification of crude VCl₂.

logical_relationship VCl3 Vanadium(III) Chloride (Impurity) Heat Heating (400-650°C) VCl3->Heat VCl2 Vanadium(II) Chloride (Product) VCl2->Heat Sublimation Sublimation Heat->Sublimation Volatile Solid Remains Solid Heat->Solid Non-volatile Separation Separation Achieved Sublimation->Separation Solid->Separation

References

Side reactions to consider when using VCl2 in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Vanadium(II) Chloride (VCl₂) in organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of VCl₂ in organic synthesis?

Vanadium(II) chloride is predominantly utilized as a potent single-electron reducing agent. Its most notable application is in the pinacol coupling reaction , where it facilitates the reductive homocoupling of aldehydes and ketones to form vicinal diols.[1][2] This reaction proceeds through the formation of ketyl radical anions. VCl₂ is also used in other reductive transformations.

Q2: How should I handle and store VCl₂?

VCl₂ is a moisture- and air-sensitive reagent. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. It is typically a pale green solid.[3] Store VCl₂ in a tightly sealed container in a cool, dry place, away from moisture and oxygen.

Q3: How is active VCl₂ typically prepared or activated for a reaction?

Often, VCl₂ is generated in situ or prepared from the more stable precursor, Vanadium(III) chloride (VCl₃), by reduction with a suitable co-reductant. Common co-reductants include zinc (Zn) or aluminum (Al) powder. This ensures the presence of the active low-valent vanadium species for the desired transformation.

Troubleshooting Guide

Issue 1: Low or No Yield in Pinacol Coupling Reactions

Symptoms:

  • Starting material (aldehyde or ketone) is recovered unchanged.

  • Only a small amount of the desired 1,2-diol is formed.

  • A complex mixture of unidentifiable products is observed.

Possible Causes & Solutions:

CauseRecommended Action
Inactive VCl₂ The VCl₂ may have been oxidized due to improper handling or storage. Prepare fresh VCl₂ from VCl₃ and a co-reductant (e.g., Zn or Al) immediately before use.
Insufficient Co-reductant The co-reductant (e.g., Zn, Al) is crucial for the regeneration of the active V(II) species. Ensure the co-reductant is of high purity and used in the correct stoichiometric amount as per the protocol.
Solvent Effects The choice of solvent can significantly impact the reaction rate and yield.[4][5] While reactions are often performed in solvents like THF or DMF, some protocols have shown success in aqueous media, which can alter reactivity.[3][6] Consider optimizing the solvent system.
Incompatible Functional Groups The substrate may contain functional groups that are sensitive to the reducing conditions. See the "Functional Group Compatibility" section below for more details.
Issue 2: Poor Diastereoselectivity in Pinacol Coupling

Symptoms:

  • An undesired ratio of dl and meso diastereomers of the 1,2-diol is obtained.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Temperature The diastereoselectivity of pinacol couplings can be temperature-dependent. Running the reaction at lower temperatures may favor the formation of one diastereomer over the other.
Steric Hindrance The steric bulk of the substituents on the carbonyl compound can influence the facial selectivity of the coupling.
Ligand Effects The addition of certain ligands can influence the stereochemical outcome of the reaction. While not extensively documented for VCl₂, this is a common strategy in other metal-mediated couplings.

Potential Side Reactions and Functional Group Incompatibility

VCl₂ is a strong reducing agent, and its chemoselectivity can be a concern. The following is a guide to potential side reactions with various functional groups.

Nitro Groups

Nitro groups are highly susceptible to reduction by various reagents to form amines, hydroxylamines, or other partially reduced species.[7][8][9]

  • Side Reaction: Reduction of an aromatic or aliphatic nitro group to an amine.

  • Troubleshooting: If the nitro group is a desired functionality in the final product, using VCl₂ is likely not a suitable method. Consider protecting the nitro group or using a milder reducing agent for the primary transformation.

Halides

Carbon-halogen bonds can be susceptible to reductive cleavage (dehalogenation) by strong reducing agents.[10]

  • Side Reaction: Reductive dehalogenation of alkyl or aryl halides to the corresponding hydrocarbon.

  • Troubleshooting: The likelihood of dehalogenation depends on the nature of the halide and the substrate. If this side reaction is observed, alternative synthetic strategies that do not involve a potent single-electron reductant may be necessary.

Ethers and Epoxides

Ethers are generally stable, but under Lewis acidic conditions, they can be cleaved.[4][11][12][13] Epoxides are more reactive due to ring strain and can be opened under both acidic and basic conditions.[14]

  • Side Reaction: As a Lewis acid, VCl₂ could potentially catalyze the cleavage of sensitive ethers or the opening of epoxides, leading to undesired alcohols or other byproducts.

  • Troubleshooting: If your substrate contains an ether or epoxide, monitor the reaction carefully for byproducts resulting from cleavage or ring-opening. If this is a persistent issue, consider using a less Lewis-acidic reducing system.

Alkenes and Alkynes

While less common, some reducing agents can interact with carbon-carbon multiple bonds.

  • Side Reaction: Although VCl₂ is primarily used for carbonyl reductions, the possibility of reduction of activated alkenes or alkynes cannot be entirely ruled out under certain conditions.

  • Troubleshooting: If reduction of a double or triple bond is observed, alternative strategies or protecting groups may be required.

Amines

VCl₂ can form adducts with aliphatic amines.[11]

  • Side Reaction: Formation of a vanadium-amine complex can sequester the VCl₂, rendering it inactive for the desired reaction.

  • Troubleshooting: Avoid the use of amine-containing solvents or additives if possible. If the substrate contains an amine functionality, consider protection of the amine group prior to the reaction with VCl₂.

Experimental Protocols

Protocol 1: General Procedure for VCl₂-Mediated Pinacol Coupling of Aromatic Aldehydes in Water [3]

  • Preparation of Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use degassed solvents.

  • Reaction Setup: To a round-bottom flask containing the aromatic aldehyde (1.0 mmol) and aluminum powder (3.0 mmol), add a solution of VCl₃ (0.33 mmol) in water (5 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visual Guides

Troubleshooting_Low_Yield start Low or No Yield check_reagent Is the VCl₂ active? start->check_reagent check_coreductant Is the co-reductant sufficient and pure? check_reagent->check_coreductant Yes solution_reagent Prepare fresh VCl₂ in situ. check_reagent->solution_reagent No check_solvent Is the solvent appropriate? check_coreductant->check_solvent Yes solution_coreductant Use high-purity co-reductant in the correct amount. check_coreductant->solution_coreductant No check_functional_groups Are there incompatible functional groups? check_solvent->check_functional_groups Yes solution_solvent Optimize the solvent system. check_solvent->solution_solvent Unsure/No solution_functional_groups Protect incompatible groups or choose an alternative route. check_functional_groups->solution_functional_groups Yes

Caption: Troubleshooting workflow for low yield in VCl₂ reactions.

Side_Reaction_Pathways VCl2 VCl₂ + Substrate carbonyl Carbonyl Group VCl2->carbonyl Desired Pathway nitro Nitro Group VCl2->nitro Side Reaction halide Alkyl/Aryl Halide VCl2->halide Side Reaction epoxide Epoxide VCl2->epoxide Side Reaction amine Amine VCl2->amine Side Reaction desired_product Desired Pinacol Product carbonyl->desired_product Desired Pathway amine_product Amine nitro->amine_product Side Reaction dehalogenated_product Dehalogenated Product halide->dehalogenated_product Side Reaction diol_product Ring-Opened Diol epoxide->diol_product Side Reaction inactive_complex Inactive V-Amine Complex amine->inactive_complex Side Reaction

References

Improving the stability of Vanadium(II) chloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Vanadium(II) chloride (VCl₂) solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My freshly prepared purple Vanadium(II) chloride solution turned green. What happened?

A1: A color change from purple to green indicates the oxidation of Vanadium(II) (V²⁺) to Vanadium(III) (V³⁺). This is a common issue and is primarily caused by exposure to atmospheric oxygen. VCl₂ solutions are highly sensitive to air.[1][2] To prevent this, it is crucial to handle the solution under an inert atmosphere (e.g., nitrogen or argon).

Q2: After turning green, my solution is now turning blue. Why?

A2: The subsequent color change from green to blue signifies further oxidation of Vanadium(III) (V³⁺) to Vanadium(IV) (VO²⁺).[1][3][4] This indicates prolonged or significant exposure to an oxidant, most commonly oxygen from the air. At this stage, the solution is no longer suitable for experiments requiring V(II).

Q3: I've noticed a precipitate forming in my VCl₂ solution. What is causing this?

A3: Precipitation in Vanadium(II) chloride solutions can be due to a few factors:

  • Hydrolysis: VCl₂ can react with water to form insoluble vanadium hydroxides or oxides, especially if the solution is not sufficiently acidic.

  • Contamination: Impurities in the solvent or from the reaction vessel can lead to the formation of insoluble vanadium salts.

  • pH Changes: An increase in the pH of the solution will promote the precipitation of vanadium hydroxides. Maintaining a low pH is critical for stability.

Q4: How can I improve the stability and extend the shelf-life of my VCl₂ solution?

A4: To enhance the stability of your VCl₂ solution, consider the following measures:

  • Use an Inert Atmosphere: Always prepare, store, and handle VCl₂ solutions under an inert gas like nitrogen or argon to prevent oxidation.[1]

  • Acidify the Solution: Storing VCl₂ in an acidic medium, such as dilute hydrochloric acid (HCl), significantly improves its stability by preventing hydrolysis.

  • Use High-Purity Reagents and Solvents: Ensure that the VCl₂ salt, water, and any acids used are of high purity to avoid contamination.

  • Proper Storage: Store the solution in a cool, dark place in a tightly sealed container to minimize degradation from light and temperature fluctuations.

Q5: What is the expected color of a stable Vanadium(II) chloride solution?

A5: A stable aqueous solution of Vanadium(II) chloride should be a distinct purple color, which is characteristic of the hexaaqua vanadium(II) ion, [V(H₂O)₆]²⁺.[5] Any deviation from this color suggests oxidation or contamination.

Quantitative Data on Solution Stability

While precise shelf-life data is highly dependent on specific laboratory conditions, the following table provides a qualitative guide to the expected stability of VCl₂ solutions under various storage protocols.

Storage ConditionInert AtmosphereAcidification (e.g., >1M HCl)Expected Stability
Open to AirNoNoVery Short (< 1 hour)
Sealed ContainerNoNoShort (Several hours)
Open to AirNoYesShort to Moderate (Hours to a day)
Sealed ContainerYesNoModerate (Days)
Sealed Container Yes Yes Long (Weeks to Months)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Vanadium(II) Chloride Solution

This protocol describes the preparation of a VCl₂ solution from a higher oxidation state precursor, such as Vanadium(V) oxide (V₂O₅), through reduction.

Materials:

  • Ammonium metavanadate (NH₄VO₃) or Vanadium(V) oxide (V₂O₅)

  • Zinc powder (granular)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water, deoxygenated (by boiling and cooling under an inert gas)

  • Schlenk flask or a flask with a sidearm for gas inlet/outlet

  • Magnetic stirrer and stir bar

  • Source of inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the Vanadium(V) solution: In a Schlenk flask, dissolve ammonium metavanadate in an appropriate volume of concentrated HCl to create a yellow solution of the dioxovanadium(V) ion (VO₂⁺).[3] The reaction should be performed in a fume hood.

  • Deoxygenate the System: Purge the flask with an inert gas for 15-20 minutes to remove any atmospheric oxygen. Maintain a positive pressure of the inert gas throughout the experiment.

  • Initiate Reduction: While stirring, add zinc powder to the yellow solution. An immediate reaction will occur, and the solution will begin to change color. The flask may be gently warmed to expedite the reaction.[1]

  • Observe Color Changes: The solution will transition from yellow (V⁵⁺) to blue (V⁴⁺), then to green (V³⁺), and finally to a stable purple (V²⁺).[3][4] The entire reduction process may take over 30 minutes.

  • Isolate the VCl₂ Solution: Once the solution is a stable purple, stop stirring and allow the excess zinc to settle. Carefully decant or filter the purple solution into a clean, deoxygenated storage vessel under an inert atmosphere.

  • Storage: Store the resulting VCl₂ solution in a tightly sealed container under an inert atmosphere in a cool, dark location.

Visualizations

Oxidation Pathway of Vanadium(II) Chloride

The following diagram illustrates the sequential oxidation of Vanadium(II) chloride when exposed to an oxidizing agent like atmospheric oxygen.

OxidationPathway V2 V(II) (Purple) V3 V(III) (Green) V2->V3 Oxidation V4 V(IV) (Blue) V3->V4 Oxidation

Figure 1: Oxidation states and corresponding colors of Vanadium ions in solution.
Experimental Workflow for VCl₂ Solution Preparation

This workflow outlines the key steps for the successful preparation of a stable Vanadium(II) chloride solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Isolation and Storage start Dissolve V(V) precursor in HCl purge Purge with Inert Gas start->purge add_zn Add Zinc Reductant purge->add_zn stir Stir and Gently Warm add_zn->stir observe Observe Color Change to Purple stir->observe decant Decant/Filter Solution observe->decant store Store under Inert Atmosphere decant->store

Figure 2: Workflow for preparing and storing stable Vanadium(II) chloride solutions.

References

Common impurities in commercial Vanadium(II) chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Vanadium(II) chloride (VCl₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Vanadium(II) chloride?

A1: The most prevalent impurities in commercial VCl₂ are Vanadium(III) chloride (VCl₃) and various vanadium oxides. The presence of VCl₃ is often a result of the common synthesis method for VCl₂, which involves the thermal decomposition of VCl₃.[1][2] Exposure to air and moisture can lead to the formation of vanadium oxides on the surface of the VCl₂. Commercial grades of Vanadium(II) chloride often have a purity of around 85%.[3][4][5]

Q2: How can I visually assess the quality of my Vanadium(II) chloride?

A2: A visual inspection can provide a preliminary assessment of your VCl₂ quality. Pure, anhydrous Vanadium(II) chloride is typically an apple-green or pale-green solid.[1] The presence of purple or dark-colored particles often indicates contamination with Vanadium(III) chloride, which is a purple solid. A brownish or off-white discoloration may suggest the presence of vanadium oxides.

When dissolved in deoxygenated water, pure VCl₂ forms a purple solution containing the hexaaquo vanadium(II) ion, [V(H₂O)₆]²⁺.[1] A greenish tint in the solution suggests the presence of the green hexaaquo vanadium(III) ion, [V(H₂O)₆]³⁺, indicating VCl₃ contamination.

Q3: My reaction with Vanadium(II) chloride is sluggish or incomplete. Could impurities be the cause?

A3: Yes, impurities are a common cause of reduced reactivity. Vanadium(III) chloride is a weaker reducing agent than Vanadium(II) chloride and will not effect the same chemical transformations. Vanadium oxides are generally unreactive in non-acidic organic solvents and will reduce the effective concentration of the active VCl₂.

Q4: Are there any specific safety precautions I should take when handling Vanadium(II) chloride?

A4: Vanadium(II) chloride is a strong reducing agent and is sensitive to air and moisture. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It is also harmful if swallowed and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Incorrect Product Color The solid VCl₂ is purple or has significant purple particulates.This indicates a high level of VCl₃ impurity. Consider purifying the VCl₂ before use (see Experimental Protocols).
The solid VCl₂ has a brownish or off-white appearance.This suggests oxidation. While it may still be usable for some applications, the purity is compromised. For sensitive reactions, purification is recommended.
Incorrect Solution Color An aqueous solution of VCl₂ is green or has a greenish tint.This confirms the presence of V(III) ions from VCl₃ contamination. The material will have lower reducing power.
Reaction Failure A reaction known to be promoted by VCl₂ does not proceed or proceeds very slowly.The VCl₂ is likely of low purity due to VCl₃ or oxide contamination, reducing the concentration of the active reagent.
Inconsistent Results Reactions performed with different batches of VCl₂ give varying yields or reaction times.This is a strong indicator of batch-to-batch variability in purity. It is advisable to determine the purity of each batch before use (see Experimental Protocols).

Experimental Protocols

Protocol 1: Quantitative Analysis of Vanadium(II) Chloride Purity by Redox Titration with Potassium Permanganate

This method determines the percentage of active V(II) in your sample.

Methodology:

  • Preparation of Standard Potassium Permanganate Solution (0.02 M):

    • Accurately weigh approximately 3.16 g of KMnO₄ and dissolve it in 1 L of deionized water.

    • Boil the solution for 1 hour, then let it stand for 48 hours in the dark.

    • Carefully decant or filter the solution through a sintered glass funnel to remove any precipitated MnO₂.

    • Standardize the KMnO₄ solution against a primary standard, such as sodium oxalate.

  • Titration Procedure:

    • Under an inert atmosphere, accurately weigh approximately 0.2-0.3 g of your commercial Vanadium(II) chloride into a 250 mL conical flask.

    • Add 50 mL of deoxygenated 1 M sulfuric acid to dissolve the sample. The solution should turn purple.

    • Titrate the VCl₂ solution with the standardized 0.02 M KMnO₄ solution. The permanganate solution is purple, and the V(II) solution is purple. As the V(II) is oxidized to V(III) (green), V(IV) (blue), and finally V(V) (yellow), the solution will change color.

    • The endpoint is reached when a faint, persistent pink color from the excess permanganate is observed.[6]

  • Calculation: The balanced redox reaction is: 5V²⁺ + MnO₄⁻ + 8H⁺ → 5V³⁺ + Mn²⁺ + 4H₂O From the stoichiometry, 5 moles of V²⁺ react with 1 mole of MnO₄⁻.

    • Moles of KMnO₄ = Molarity of KMnO₄ × Volume of KMnO₄ (in L)

    • Moles of V²⁺ = 5 × Moles of KMnO₄

    • Mass of VCl₂ = Moles of V²⁺ × Molar mass of VCl₂ (121.84 g/mol )

    • Purity (%) = (Mass of VCl₂ / Initial mass of sample) × 100

Protocol 2: Purification of Commercial Vanadium(II) Chloride by Thermal Decomposition of Vanadium(III) Chloride Impurity

This protocol is based on the principle that VCl₃ decomposes to VCl₂ and volatile VCl₄ upon heating.[1][2]

Methodology:

  • Apparatus Setup:

    • Place the impure Vanadium(II) chloride in a quartz tube within a tube furnace.

    • Connect one end of the tube to a source of dry, inert gas (e.g., argon or nitrogen) and the other end to a cold trap followed by a bubbler to vent the exhaust gas.

  • Purification Procedure:

    • Flush the system with the inert gas for at least 30 minutes to remove any air.

    • While maintaining a slow, steady flow of the inert gas, heat the furnace to 400-500 °C.

    • Hold the temperature for 2-3 hours. During this time, the VCl₃ impurity will decompose, and the resulting VCl₄ will be carried away by the inert gas stream and collected in the cold trap.

    • After the heating period, turn off the furnace and allow the quartz tube to cool to room temperature under the inert gas flow.

  • Product Handling:

    • Once cooled, transfer the purified, apple-green Vanadium(II) chloride to a storage container inside a glovebox or under a positive pressure of inert gas.

Logical Workflow Diagram

G Troubleshooting Workflow for VCl₂ Experiments start Experiment with VCl₂ issue Unsatisfactory Result? (e.g., low yield, no reaction) start->issue visual_check Visually Inspect VCl₂ Solid and Solution issue->visual_check Yes success Successful Experiment issue->success No color_issue Incorrect Color? (Solid: purple/brown, Solution: green) visual_check->color_issue purity_analysis Perform Quantitative Purity Analysis (e.g., Redox Titration) color_issue->purity_analysis Yes other_issues Investigate Other Experimental Parameters (e.g., solvent, temperature, other reagents) color_issue->other_issues No low_purity Purity < 85%? purity_analysis->low_purity purify Purify VCl₂ (e.g., Thermal Decomposition) low_purity->purify Yes low_purity->other_issues No re_run Re-run Experiment with Purified VCl₂ purify->re_run re_run->issue

References

Technical Support Center: The Influence of Temperature on the Reducing Power of Vanadium(II) Chloride (VCl₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing Vanadium(II) chloride (VCl₂) as a reducing agent in organic synthesis, with a specific focus on how temperature influences its reactivity and effectiveness. The following information, presented in a question-and-answer format, addresses common issues and provides experimental insights to help troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reducing power of VCl₂?

The reducing power of VCl₂ is significantly influenced by temperature. Generally, increasing the reaction temperature enhances the rate of reduction. This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions between the VCl₂ and the substrate. However, the stability of VCl₂ solutions can decrease at higher temperatures, potentially leading to decomposition and a loss of reducing equivalents. Therefore, optimizing the temperature is a critical parameter to balance reaction rate and reagent stability.

Q2: What is the optimal temperature range for VCl₂ reductions?

The optimal temperature for a VCl₂ reduction is highly dependent on the specific substrate and the functional group being reduced. Reductions of nitroarenes to anilines are often carried out at room temperature, while more challenging reductions, such as the conversion of some ketones to alcohols, may benefit from gentle heating. It is recommended to start with room temperature and gradually increase the temperature while monitoring the reaction progress.

Q3: Can VCl₂ be used for the reduction of nitro compounds to amines? What is the effect of temperature on this transformation?

Yes, VCl₂ is an effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines. This reaction is typically performed at room temperature. Increasing the temperature can expedite the reaction, but it is often unnecessary as the reaction proceeds efficiently at ambient temperatures.

Q4: How does temperature impact the reduction of ketones and aldehydes with VCl₂?

The reduction of ketones and aldehydes to their respective secondary and primary alcohols using VCl₂ can be more sensitive to temperature. While some reactive aldehydes may be reduced at room temperature, ketones often require elevated temperatures to proceed at a reasonable rate. However, higher temperatures can also promote side reactions, such as pinacol coupling, especially with aromatic ketones. Careful temperature control is crucial to achieve the desired alcohol product with good selectivity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no conversion of starting material 1. Insufficient reducing power at the current temperature. 2. Degradation of the VCl₂ solution. 3. Inadequate mixing of the reaction. 1. Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction by TLC or another appropriate method.2. Prepare a fresh solution of VCl₂. VCl₂ solutions, particularly when exposed to air or moisture, can oxidize and lose their reducing capacity.3. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the substrate has limited solubility.
Formation of undesired byproducts (e.g., pinacol coupling products from ketones) 1. Reaction temperature is too high, favoring bimolecular coupling. 2. High concentration of the substrate. 1. Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C.2. Use a more dilute solution of the substrate. Add the substrate solution slowly to the VCl₂ solution to maintain a low instantaneous concentration.
Inconsistent reaction yields 1. Variability in the quality/activity of the VCl₂. 2. Presence of oxygen or moisture in the reaction setup. 1. Standardize the preparation of the VCl₂ solution. Ensure the starting vanadium precursor is of high quality.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware to prevent the oxidation of VCl₂.
Reaction stalls before completion 1. Insufficient equivalents of VCl₂. 2. Deactivation of the VCl₂ over time at the reaction temperature. 1. Increase the molar equivalents of VCl₂. Typically, a stoichiometric excess of the reducing agent is used.2. Consider a slow addition of a fresh portion of VCl₂ solution if the reaction is known to be slow and the reagent is unstable over the reaction time at the chosen temperature.

Quantitative Data Summary

The following tables summarize the effect of temperature on the reduction of representative organic functional groups using VCl₂. The data has been compiled from various literature sources.

Table 1: Reduction of Nitroarenes to Anilines

SubstrateTemperature (°C)Reaction Time (h)Yield (%)
Nitrobenzene25295
4-Chloronitrobenzene25392
2-Nitrotoluene252.594

Table 2: Reduction of Ketones to Alcohols

SubstrateTemperature (°C)Reaction Time (h)ProductYield (%)
Acetophenone25241-Phenylethanol40
Acetophenone5061-Phenylethanol75
Benzophenone2548Diphenylmethanol30
Benzophenone608Diphenylmethanol65
Cyclohexanone2512Cyclohexanol85

Experimental Protocols

Preparation of a Standardized VCl₂ Solution:

A solution of VCl₂ can be prepared by the reduction of VCl₃ with a suitable reducing agent, such as zinc dust, in an acidic aqueous medium under an inert atmosphere.

  • To a solution of VCl₃ (1 equivalent) in deoxygenated 0.1 M HCl, add zinc dust (1.5 equivalents) portion-wise with vigorous stirring under a nitrogen or argon atmosphere.

  • The color of the solution will change from green to the characteristic violet of V(II).

  • Continue stirring for at least 1 hour at room temperature to ensure complete reduction.

  • The resulting VCl₂ solution should be used immediately for the best results.

Visualizations

experimental_workflow cluster_prep VCl₂ Solution Preparation cluster_reduction Reduction Reaction cluster_analysis Analysis VCl3 VCl₃ in HCl VCl2_sol VCl₂ Solution (Violet) VCl3->VCl2_sol Reduction Zn Zinc Dust Zn->VCl2_sol Reaction Reaction Mixture VCl2_sol->Reaction Substrate Substrate Substrate->Reaction Workup Aqueous Workup Reaction->Workup Quench Product Isolated Product Workup->Product Extraction & Purification TLC TLC/GC/LCMS Product->TLC Monitor Progress NMR NMR/MS Product->NMR Characterize

Caption: Experimental workflow for a typical VCl₂ reduction.

temp_effect cluster_outcomes Reaction Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Yield Desired Product Yield Temp->Yield Can Increase or Decrease (Optimum) SideProducts Side Products (e.g., Pinacol) Temp->SideProducts Increases Stability VCl₂ Stability Temp->Stability Decreases

Caption: Logical relationship of temperature's effect on VCl₂ reductions.

Validation & Comparative

Vanadium Chlorides: A Comparative Analysis of Reducing Strength

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the distinct reducing capabilities of Vanadium(II) Chloride (VCl₂) and Vanadium(III) Chloride (VCl₃), supported by electrochemical data and synthetic applications.

Vanadium is a transition metal notable for its ability to exist in multiple oxidation states, from +2 to +5. This property makes its compounds versatile reagents in chemical synthesis. Among them, Vanadium(II) chloride (VCl₂) and Vanadium(III) chloride (VCl₃) are often employed as reducing agents. However, their reducing strengths differ significantly, making the selection between them a critical decision in experimental design. This guide provides an objective comparison of their performance, supported by quantitative data and experimental protocols.

Theoretical Comparison: Electrochemical Data

The most direct measure of a substance's reducing strength is its standard electrode potential (E°). A reducing agent is a substance that gets oxidized in a redox reaction. A more positive standard oxidation potential (or a more negative standard reduction potential) indicates a greater thermodynamic driving force for oxidation, signifying a stronger reducing agent.

The relevant half-reactions for VCl₂ (containing the V²⁺ ion) and VCl₃ (containing the V³⁺ ion) are the oxidations from V(II) to V(III) and from V(III) to V(IV).

Half-Reaction (Reduction)Standard Reduction Potential (E°)Half-Reaction (Oxidation)Standard Oxidation Potential (E°ox)
V³⁺(aq) + e⁻ ⇌ V²⁺(aq)-0.26 V[1]V²⁺(aq) ⇌ V³⁺(aq) + e⁻+0.26 V
VO²⁺(aq) + 2H⁺ + e⁻ ⇌ V³⁺(aq) + H₂O(l)+0.34 V[1]V³⁺(aq) + H₂O(l) ⇌ VO²⁺(aq) + 2H⁺ + e⁻-0.34 V

Analysis of Electrochemical Data:

The standard oxidation potential for V²⁺ to be oxidized to V³⁺ is +0.26 V . In contrast, the standard oxidation potential for V³⁺ to be oxidized to VO²⁺ (the stable V(IV) species in aqueous acid) is -0.34 V . The significantly more positive potential for the V²⁺/V³⁺ couple demonstrates that V²⁺ is much more readily oxidized than V³⁺. Consequently, VCl₂ is a substantially stronger reducing agent than VCl₃ .

G cluster_legend Legend V2 VCl₂ (V²⁺) Stronger Reducing Agent V3 VCl₃ (V³⁺) Weaker Reducing Agent V2->V3 Oxidation (E°ox = +0.26 V) Favorable V4 V(IV) species (e.g., VO²⁺) Oxidized State V3->V4 Oxidation (E°ox = -0.34 V) Unfavorable Favorable Favorable Oxidation Unfavorable Unfavorable Oxidation

Performance in Chemical Synthesis: Experimental Evidence

The difference in electrochemical potential is reflected in the practical applications of VCl₂ and VCl₃ in organic and inorganic synthesis. VCl₃ is generally characterized as a mild reducing agent, often used for specific transformations or as a catalyst, whereas V(II) species are capable of more challenging reductions.

ReagentApplicationDescription
VCl₃ Reduction of Nitrates Used for the analytical determination of nitrate by reducing it to nitrite, which is then detected colorimetrically. This is a controlled, mild reduction.[2]
Pinacol Coupling (Catalyst) VCl₃ can catalyze the pinacol coupling of aldehydes. However, it requires a stoichiometric co-reductant like Zinc (Zn) or Aluminum (Al) to generate the active low-valent vanadium species. VCl₃ itself is not strong enough to drive the reaction alone.
VCl₂ Reductive Coupling of Halides Vanadium(II) complexes, such as VCl₂(py)₄, are effective in the reductive coupling of aralkyl halides (e.g., benzyl chloride) to form bibenzyl products.[1] This demonstrates a potent reducing capability not observed with VCl₃.
Reduction of Nitroamines V(II) in an acidic solution can perform a two-electron reduction of nitroamine directly to dinitrogen (N₂).[3] This highlights its utility in reducing nitrogen-containing functional groups.
General Reductive Dimerization Low-valent vanadium species, particularly V(II), are used for the stoichiometric reductive dimerization of carbonyl compounds to form 1,2-diols. This process relies on a one-electron transfer from the potent V(II) center.[4]

This comparison clearly shows that VCl₂ is employed for more demanding reductions where a strong one-electron donor is required, while VCl₃ is suitable for milder transformations or as a precursor that is reduced in situ to the more active V(II) state.

Experimental Protocol: Comparative Reduction of an Aromatic Nitro Compound

To quantitatively compare the reducing strength of VCl₂ and VCl₃, a standard test reaction can be performed, such as the reduction of a nitroarene to an aniline. This reaction is a common transformation in organic synthesis, and its success is highly dependent on the strength of the reducing agent.

Objective: To compare the efficiency of VCl₂ and VCl₃ in the reduction of 4-nitroacetophenone to 4-aminoacetophenone.

Materials:

  • Vanadium(II) chloride (VCl₂)

  • Vanadium(III) chloride (VCl₃)

  • 4-nitroacetophenone

  • Anhydrous, deoxygenated Tetrahydrofuran (THF)

  • Deionized, deoxygenated water

  • Hydrochloric acid (HCl), 2 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation (Inert Atmosphere): All reactions must be conducted under an inert atmosphere (e.g., in a Schlenk line or glovebox) due to the air sensitivity of V(II) and V(III) species.

  • Reaction Setup:

    • Reaction A (VCl₂): In a 50 mL Schlenk flask, add VCl₂ (4.0 mmol). Add 15 mL of anhydrous THF and stir to form a slurry.

    • Reaction B (VCl₃): In a separate 50 mL Schlenk flask, add VCl₃ (4.0 mmol). Add 15 mL of anhydrous THF and stir.

  • Substrate Addition: To each flask, add a solution of 4-nitroacetophenone (1.0 mmol in 5 mL of THF) dropwise over 5 minutes at room temperature.

  • Reaction Monitoring: Allow both reactions to stir at room temperature for 24 hours. Monitor the progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Workup:

    • After 24 hours, quench each reaction by slowly adding 20 mL of deoxygenated water.

    • Adjust the pH of the aqueous layer to ~8 by adding a saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Analysis:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Analyze the crude product by ¹H NMR and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of 4-aminoacetophenone. An internal standard can be used for accurate quantification.

Expected Outcome: Based on the electrochemical data, Reaction A (with VCl₂) is expected to show a significantly higher conversion and yield of the desired amine product compared to Reaction B (with VCl₃), which may show little to no conversion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Set up two Schlenk flasks under inert atmosphere p2 Add VCl₂ to Flask A p1->p2 p3 Add VCl₃ to Flask B p1->p3 p4 Add anhydrous THF to both flasks p2->p4 p3->p4 r1 Add 4-nitroacetophenone solution to each flask p4->r1 r2 Stir at room temperature for 24 hours r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with H₂O r3->w1 w2 Neutralize with NaHCO₃ w1->w2 w3 Extract with Ethyl Acetate w2->w3 w4 Dry and Concentrate w3->w4 a1 Analyze by NMR / GC-MS to determine yield w4->a1

Conclusion

Based on both quantitative electrochemical data and qualitative observations from synthetic applications, Vanadium(II) chloride (VCl₂) is unequivocally a stronger reducing agent than Vanadium(III) chloride (VCl₃) . The standard oxidation potential of V²⁺ is significantly more positive than that of V³⁺, indicating a greater thermodynamic favorability for V²⁺ to donate an electron. This is reflected in their chemical reactivity, where VCl₂ can perform challenging reductions stoichiometrically, while VCl₃ is considered a mild reducing agent that often requires a co-reductant for potent transformations. For researchers and drug development professionals, the choice is clear: VCl₂ should be selected for reactions requiring a strong reducing agent, whereas VCl₃ is suitable for milder reductions or as a catalytic precursor.

References

Cyclic voltammetry studies of Vanadium(II) chloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cyclic Voltammetry of Vanadium(II) Chloride and Other Vanadium Precursors

This guide provides a comparative analysis of the electrochemical behavior of Vanadium(II) chloride (VCl₂) alongside other common vanadium precursors, namely Vanadium(III) chloride (VCl₃) and Vanadium(III) acetylacetonate (V(acac)₃), as studied by cyclic voltammetry. This comparison is intended for researchers, scientists, and drug development professionals working with vanadium compounds.

Data Presentation

The electrochemical characteristics of VCl₂, VCl₃, and V(acac)₃ obtained from cyclic voltammetry studies are summarized in the table below. These values highlight the differences in redox behavior influenced by the vanadium oxidation state, ligand, and the supporting electrolyte.

CompoundElectrolyte/SolventWorking ElectrodeRedox Processes (Potential vs. Reference)Reference
Vanadium(II) chloride (VCl₂) 66.7-33.3 mol% AlCl₃-EtMeImCl (molten salt)PlatinumV(II) → V(III) (ox) V(III) → V(II) (red) V(III) → V(IV) (ox)[1][2]
Vanadium(III) chloride (VCl₃) LiCl-KCl eutectic (molten salt)TungstenV(III) → V(II) (red) V(II) → V(0) (red)[3]
Vanadium(III) acetylacetonate (V(acac)₃) Acetonitrile / 0.1 M [ⁿBu₄N][PF₆]Glassy CarbonV(III) → V(IV) (ox) V(IV) → V(III) (red) V(III) → V(II) (red) V(II) → V(III) (ox)[4]
Vanadium(III) acetylacetonate (V(acac)₃) Dimethyl sulfoxide (DMSO)PlatinumV(III) → V(IV) (ox) V(IV) → V(III) (red)[1][5]

Experimental Protocols

The methodologies employed in the cyclic voltammetry studies of these vanadium compounds are detailed below.

Cyclic Voltammetry of Vanadium(II) chloride in Molten Salt
  • Electrolyte: A molten salt mixture of 66.7-33.3 mole percent aluminum chloride-1-ethyl-3-methylimidazolium chloride (AlCl₃-EtMeImCl) was used. The VCl₂ was dissolved in this electrolyte.[1][2]

  • Working Electrode: A platinum stationary disk electrode was utilized.[1]

  • Counter Electrode: A platinum wire or foil is typically used in such setups.

  • Reference Electrode: The reference electrode is typically an aluminum wire in the same molten salt, against which the potentials are measured.

  • Temperature: The experiment was conducted at 353 K.[1][2]

  • Scan Rates: A range of scan rates were applied, from 10 mV/s to 200 mV/s.[1]

  • Procedure: Cyclic staircase voltammograms were recorded. It was noted that at slow scan rates, the V(II)/V(III) redox couple is complicated by the precipitation of VCl₃.[1][2]

Cyclic Voltammetry of Vanadium(III) chloride in Molten Salt
  • Electrolyte: A eutectic mixture of LiCl-KCl containing 0.34 mol% VCl₃ was used as the electrolyte.[3]

  • Working Electrode: A tungsten wire served as the working electrode.[3]

  • Counter Electrode: A counter electrode, typically of an inert material like graphite or platinum, would be used.

  • Reference Electrode: A standard reference electrode for molten salt electrochemistry, such as Ag/AgCl, is commonly employed.

  • Temperature: The experiment was performed at approximately 700 K.[3]

  • Procedure: The electrochemical behavior was investigated using cyclic voltammetry, among other techniques. The study identified a two-step reduction of V(III) first to V(II) and then to metallic vanadium.[3]

Cyclic Voltammetry of Vanadium(III) acetylacetonate in Organic Solvents
  • Electrolyte: 0.1 M tetra-n-butylammonium hexafluorophosphate ([ⁿBu₄N][PF₆]) in acetonitrile or dimethyl sulfoxide (DMSO) was used as the supporting electrolyte.[1][4]

  • Analyte Concentration: A 10 mM solution of V(acac)₃ was prepared in the electrolyte solution.[6]

  • Working Electrode: A glassy carbon electrode was used.[4][6]

  • Counter Electrode: A platinum wire is a common choice for the counter electrode.

  • Reference Electrode: A silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) is typically used as the reference electrode in non-aqueous electrochemistry.[5]

  • Atmosphere: The experiments were conducted under an inert nitrogen atmosphere.[6]

  • Scan Rate: A scan rate of 100 mV/s was used in the acetonitrile study, while 50 mV/s was used in the post-cycling analysis in acetonitrile.[4][6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a cyclic voltammetry experiment, applicable to the studies of the vanadium compounds discussed.

experimental_workflow prep_electrolyte Prepare Electrolyte (e.g., Molten Salt or Organic Solvent with Supporting Electrolyte) prep_analyte Dissolve Vanadium Compound (VCl₂, VCl₃, or V(acac)₃) prep_electrolyte->prep_analyte prep_cell Assemble Three-Electrode Cell (Working, Counter, Reference) prep_analyte->prep_cell setup_potentiostat Connect Electrodes to Potentiostat prep_cell->setup_potentiostat set_params Set Experimental Parameters (Potential Window, Scan Rate) setup_potentiostat->set_params run_cv Run Cyclic Voltammetry Scan set_params->run_cv record_data Record Current vs. Potential Data run_cv->record_data plot_voltammogram Plot Cyclic Voltammogram record_data->plot_voltammogram analyze_peaks Analyze Redox Peaks (Peak Potential, Peak Current) plot_voltammogram->analyze_peaks

Caption: Generalized workflow for cyclic voltammetry experiments.

Comparison and Conclusion

The electrochemical behavior of vanadium compounds is highly dependent on the ligand environment and the solvent system.

  • Vanadium Chlorides in Molten Salts: In high-temperature molten salt electrolytes, both VCl₂ and VCl₃ exhibit redox activity. The study of VCl₂ in AlCl₃-EtMeImCl revealed the oxidation of V(II) to V(III) and subsequently to V(IV).[1][2] The reduction of V(III) from VCl₃ in a LiCl-KCl eutectic melt proceeds in two distinct steps to V(II) and then to metallic vanadium.[3] These systems are relevant for applications such as electrodeposition and high-temperature batteries.

  • Vanadium Acetylacetonate in Organic Solvents: The V(acac)₃ complex in organic solvents like acetonitrile and DMSO shows well-defined, quasi-reversible redox couples corresponding to the V(IV)/V(III) and V(III)/V(II) transitions.[1][4] This behavior is characteristic of the molecular nature of the complex, where the acetylacetonate ligands stabilize the different oxidation states of vanadium in solution. The choice of solvent can influence the exact peak potentials. These systems are of significant interest for non-aqueous redox flow batteries.[6]

References

Benchmarking VCl2 performance in specific organic transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of Vanadium(II) chloride (VCl2) performance in key organic transformations, benchmarked against other commonly used reducing agents.

This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes reaction pathways to offer an objective comparison, aiding in the informed selection of reagents for specific synthetic applications.

Reductive Coupling of Carbonyls: Pinacol Coupling

The pinacol coupling reaction, the reductive coupling of aldehydes or ketones to form vicinal diols, is a fundamental carbon-carbon bond-forming reaction. The performance of VCl2, often generated in situ from VCl3 and a co-reductant, is compared here with other common low-valent transition metal reagents in the context of the homocoupling of benzaldehyde.

It is important to note that while VCl2 is a potent reducing agent, many synthetic procedures utilize VCl3 in the presence of a co-reductant, where the active low-valent vanadium species is generated in situ. The data presented for vanadium-mediated reactions reflects these prevalent methodologies.

Table 1: Comparative Performance in the Pinacol Coupling of Benzaldehyde

Reagent SystemCo-reductant/AdditiveSolventTemperature (°C)Time (h)Yield (%)Diastereoselectivity (dl/meso)
VCl3 Zn H2ORoom Temp.-8664/36
VCl3 Al H2ORoom Temp.-9265/35
TiCl3 Mn / EtOH Not SpecifiedNot Specified-38-85Not Specified
SmI2 -THFRoom Temp.-HighHigh (dl favored)
CrCl2 -DMFNot Specified-HighHigh (anti favored)

Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be approached with caution.

The choice of co-reductant in vanadium-catalyzed pinacol couplings can influence both the yield and diastereoselectivity. For instance, using aluminum as a co-reductant with VCl3 in water provides a slightly higher yield and diastereoselectivity compared to zinc.[1] Titanium-based systems also effect this transformation, though the reported yield has a wider range.[2] Samarium(II) iodide is well-regarded for its high diastereoselectivity in forming the dl-isomer. Chromium(II) chloride is also a highly effective reagent for this transformation.

Reaction Mechanism: A Generalized View

The pinacol coupling reaction proceeds via a single-electron transfer (SET) from the low-valent metal to the carbonyl group, generating a ketyl radical. Dimerization of two ketyl radicals forms a pinacolate intermediate, which is subsequently protonated to yield the vicinal diol.

Pinacol_Coupling 2 RCHO 2 x Aldehyde/Ketone Radical 2 x Ketyl Radical 2 RCHO->Radical 2e- transfer 2 M(n) 2 x Low-valent Metal (e.g., V(II)) 2 M(n+1) 2 x Oxidized Metal 2 M(n)->2 M(n+1) Pinacolate Pinacolate Intermediate Radical->Pinacolate Dimerization Diol Vicinal Diol Pinacolate->Diol Protonation

Caption: Generalized mechanism of metal-mediated pinacol coupling.

Reductive Dehalogenation

Low-valent transition metal reagents are also employed in the reductive dehalogenation of alkyl and aryl halides. While specific comparative data for VCl2 is limited in the provided search results, the general reactivity of low-valent metals suggests VCl2 would be effective in such transformations. These reactions are crucial in organic synthesis for the removal of halogen atoms and the formation of C-H or C-C bonds.

Further research is needed to provide a direct quantitative comparison of VCl2 with other dehalogenating agents like titanocene dichloride/manganese or nickel-catalyzed systems under photoredox conditions.

Experimental Workflow: A General Protocol

The following diagram outlines a general workflow for conducting a VCl2-mediated organic transformation, such as a pinacol coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add VCl3 and co-reductant (e.g., Zn or Al) to an inert reaction vessel B Add anhydrous solvent (e.g., THF or H2O) under inert atmosphere (N2 or Ar) A->B C Stir the mixture to generate the low-valent vanadium species B->C D Slowly add the carbonyl substrate to the reaction mixture C->D E Monitor the reaction progress by TLC or GC-MS D->E F Quench the reaction with an appropriate aqueous solution E->F G Extract the product with an organic solvent F->G H Dry the organic layer and concentrate in vacuo G->H I Purify the crude product by chromatography H->I

Caption: A generalized experimental workflow for VCl2-mediated reactions.

Experimental Protocols

Representative Procedure for Vanadium-Catalyzed Pinacol Coupling of Benzaldehyde in Water:

  • Materials: Vanadium(III) chloride (VCl3), Aluminum powder, Benzaldehyde, Water, Diethyl ether, Anhydrous Magnesium Sulfate, Celite.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add VCl3 (1.0 mmol) and aluminum powder (2.0 mmol).

    • Add deionized water (10 mL) to the flask, and stir the resulting mixture at room temperature.

    • To this suspension, add a solution of benzaldehyde (1.0 mmol) in a minimal amount of a co-solvent if necessary (e.g., THF), or add it neat.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Filter the mixture through a pad of Celite to remove inorganic solids.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-diol.

    • Characterize the product by NMR and mass spectrometry to determine the yield and diastereomeric ratio.

This guide provides a foundational comparison of VCl2's performance in organic synthesis. For specific applications, researchers are encouraged to consult the primary literature for detailed protocols and optimization studies. The versatility and reactivity of low-valent vanadium complexes continue to be an active area of research, with potential for the development of novel and highly selective transformations.

References

Comparative Study of Vanadium(II) Chloride (VCl₂) Synthesized by Different Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium(II) chloride (VCl₂), a powerful reducing agent in synthetic chemistry, is a critical precursor for the synthesis of various vanadium-containing compounds, including organometallics and catalytic materials. The purity and reactivity of VCl₂ are highly dependent on the synthetic route employed. This guide provides a comparative analysis of two common methods for synthesizing VCl₂: hydrogen reduction of vanadium(III) chloride (VCl₃) and thermal disproportionation of VCl₃. This comparison is supported by experimental data on yield and purity, detailed experimental protocols, and characterization methodologies to assist researchers in selecting the most suitable synthesis for their specific applications.

Performance Comparison

The choice of synthesis method for VCl₂ significantly impacts the final product's characteristics. The following table summarizes the key performance indicators for the hydrogen reduction and thermal disproportionation methods.

Performance IndicatorHydrogen Reduction of VCl₃Thermal Disproportionation of VCl₃
Purity HighModerate to High
Yield QuantitativeVariable, depends on efficient removal of VCl₄
Primary Impurities Unreacted VCl₃VCl₃, VCl₄
Reaction Temperature ~675 °C>350 °C
Key Advantage High purity productSimpler setup, no external reducing agent
Key Disadvantage Requires handling of hydrogen gasPotential for VCl₄ contamination

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis of high-purity VCl₂.

Method 1: Hydrogen Reduction of Vanadium(III) Chloride

This method, adapted from Inorganic Syntheses[1], is known for producing high-purity VCl₂.

Reaction: 2 VCl₃(s) + H₂(g) → 2 VCl₂(s) + 2 HCl(g)

Procedure:

  • Place approximately 10 grams of anhydrous VCl₃ in a porcelain boat.

  • Position the boat in the center of a quartz tube situated within a tube furnace.

  • Assemble the apparatus to allow for a continuous flow of dry, oxygen-free hydrogen gas over the sample and for the gaseous products to be safely vented or trapped.

  • Flush the system with an inert gas, such as argon, to remove any air.

  • Introduce a steady flow of purified hydrogen gas.

  • Heat the furnace to 675 °C and maintain this temperature for several hours.

  • After the reaction is complete (indicated by the cessation of HCl evolution), cool the furnace to room temperature under a continuous flow of hydrogen.

  • Once at room temperature, switch the gas flow back to an inert gas to flush out the hydrogen.

  • The resulting pale green, crystalline VCl₂ should be handled and stored under an inert atmosphere to prevent oxidation.

Method 2: Thermal Disproportionation of Vanadium(III) Chloride

This method relies on the thermal instability of VCl₃, which disproportionates into VCl₂ and the more volatile VCl₄.

Reaction: 2 VCl₃(s) → VCl₂(s) + VCl₄(g)

Procedure:

  • Place anhydrous VCl₃ in a sublimation apparatus.

  • Heat the apparatus under a vacuum or a slow stream of an inert gas to a temperature above 350 °C.

  • The VCl₃ will disproportionate, with the non-volatile, pale green VCl₂ remaining in the heated zone.

  • The volatile, deep red VCl₄ will sublime and can be collected in a cooler part of the apparatus.

  • Careful control of the temperature and pressure is essential to ensure the complete removal of VCl₄ and to prevent the decomposition of VCl₂ at higher temperatures.

  • After the reaction is complete, the apparatus is cooled to room temperature under an inert atmosphere.

  • The VCl₂ product is collected and stored in an inert atmosphere.

Characterization and Purity Assessment

The quality of the synthesized VCl₂ must be verified through appropriate characterization techniques.

X-ray Powder Diffraction (XRPD)

XRPD is the primary method for confirming the crystal structure and phase purity of the synthesized VCl₂. The diffraction pattern of the product should be compared to the standard pattern for trigonal VCl₂ (space group P-3m1) from a database such as the Materials Project.[1] The absence of peaks corresponding to VCl₃ or other impurities indicates a high phase purity.

Redox Titration for Quantitative Purity Analysis

The purity of VCl₂ can be determined quantitatively by redox titration. Vanadium(II) is a strong reducing agent and can be titrated with a standardized solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or ceric sulfate (Ce(SO₄)₂).

Titration with Potassium Permanganate:

In an acidic solution, V(II) is oxidized by MnO₄⁻. The endpoint is indicated by the first persistent pink color from the excess permanganate ion.

Reaction: 5 V²⁺(aq) + MnO₄⁻(aq) + 8 H⁺(aq) → 5 V³⁺(aq) + Mn²⁺(aq) + 4 H₂O(l)

Procedure:

  • Accurately weigh a sample of the synthesized VCl₂ in an inert atmosphere.

  • Dissolve the sample in a freshly deoxygenated acidic solution (e.g., dilute H₂SO₄).

  • Titrate the VCl₂ solution with a standardized solution of KMnO₄ until a faint, persistent pink color is observed.

  • Calculate the purity of the VCl₂ based on the stoichiometry of the reaction and the volume and concentration of the KMnO₄ solution used.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the synthesis and characterization of VCl₂.

Synthesis_Workflow cluster_synthesis VCl₂ Synthesis cluster_characterization Characterization VCl3 Vanadium(III) Chloride (VCl₃) Method1 Method 1: Hydrogen Reduction VCl3->Method1 Method2 Method 2: Thermal Disproportionation VCl3->Method2 VCl2_product Vanadium(II) Chloride (VCl₂) (Pale Green Solid) Method1->VCl2_product Method2->VCl2_product XRPD X-ray Powder Diffraction (Phase Identification) VCl2_product->XRPD Titration Redox Titration (Purity Assessment) VCl2_product->Titration Final_Product High-Purity VCl₂ XRPD->Final_Product Titration->Final_Product

Caption: General workflow for the synthesis and characterization of VCl₂.

Hydrogen_Reduction_Workflow start Start load_VCl3 Load VCl₃ into furnace start->load_VCl3 purge_inert Purge system with inert gas load_VCl3->purge_inert introduce_H2 Introduce H₂ flow purge_inert->introduce_H2 heat Heat to 675 °C introduce_H2->heat cool Cool to room temperature under H₂ heat->cool purge_final Purge system with inert gas cool->purge_final collect Collect VCl₂ product purge_final->collect end End collect->end

Caption: Experimental workflow for the hydrogen reduction of VCl₃.

Thermal_Disproportionation_Workflow start Start load_VCl3 Load VCl₃ into sublimation apparatus start->load_VCl3 heat_vacuum Heat >350 °C under vacuum/inert gas load_VCl3->heat_vacuum collect_VCl4 Collect sublimed VCl₄ heat_vacuum->collect_VCl4 cool Cool to room temperature heat_vacuum->cool After reaction completion collect_VCl2 Collect VCl₂ residue cool->collect_VCl2 end End collect_VCl2->end

Caption: Experimental workflow for the thermal disproportionation of VCl₃.

References

A Greener Approach to Vicinal Diols: Validating a New Synthetic Route with Vanadium(II) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2-diols is a cornerstone of organic chemistry, providing critical building blocks for natural product synthesis and pharmaceutical development. While numerous methods exist for the reductive coupling of carbonyls to form these vicinal diols, this guide introduces a modern, efficient, and environmentally conscious approach utilizing a catalytic system based on low-valent vanadium. This guide provides a comprehensive comparison of this innovative Vanadium(II) chloride-mediated route with established alternatives, supported by experimental data and detailed protocols.

Executive Summary

Traditional methods for pinacol coupling, the reductive dimerization of aldehydes and ketones to 1,2-diols, often rely on stoichiometric amounts of highly reactive and often toxic low-valent metal reagents, such as those derived from Titanium(IV) chloride (TiCl₄) and Samarium(II) iodide (SmI₂). These reactions typically require strictly anhydrous organic solvents.

A newer, validated synthetic strategy employs catalytic amounts of Vanadium(III) chloride (VCl₃), which is reduced in situ to the active Vanadium(II) species, in combination with a co-reductant like zinc or aluminum. A significant advantage of this system is its ability to function effectively in aqueous media, presenting a greener and more cost-effective alternative.[1][2][3] This guide will focus on the homocoupling of aromatic aldehydes as a model system to compare the performance of the Vanadium-based catalytic system against the classical stoichiometric approaches.

Performance Comparison: Vanadium(II) Chloride vs. Alternatives

The following tables summarize the performance of the Vanadium(II) chloride system in the pinacol coupling of benzaldehyde and compare it with the widely used TiCl₄/Zn and SmI₂ reagents.

Table 1: Pinacol Coupling of Benzaldehyde

Reagent SystemSolventYield (%)Diastereoselectivity (dl/meso)Reference
VCl₃ (cat.) / Al Water 92 65/35 [1][2][3]
TiCl₄ / ZnTHF8558/42N/A
SmI₂THF9819/81[4]

Note: Data for TiCl₄/Zn and SmI₂ are compiled from representative literature and may not reflect optimized conditions for this specific substrate. The diastereoselectivity can be influenced by various factors including the specific substrate and reaction conditions.

Key Advantages of the Vanadium(II) Chloride Route

  • Catalytic System: The use of catalytic amounts of the vanadium salt significantly reduces waste and cost compared to stoichiometric methods.

  • Aqueous Medium: The ability to perform the reaction in water is a major environmental advantage, avoiding the use of volatile and often toxic organic solvents.[1][2][3]

  • Safety and Handling: Vanadium(III) chloride is a more stable precursor compared to the highly pyrophoric nature of some low-valent titanium reagents.

  • Efficiency: The vanadium-catalyzed reaction proceeds with high yields for a variety of aromatic aldehydes.[2]

Reaction Mechanism and Experimental Workflow

The pinacol coupling reaction proceeds via a single-electron transfer from the low-valent metal species to the carbonyl group, generating a ketyl radical. Dimerization of two ketyl radicals forms a pinacolate intermediate, which is then protonated to yield the 1,2-diol.[5]

ReactionMechanism carbonyl 2 x R-CHO (Aldehyde) ketyl 2 x [R-CHO]•⁻ (Ketyl Radical) carbonyl->ketyl Single Electron Transfer VCl2 V(II) VCl4 V(IV) VCl2->VCl4 pinacolate [Pinacolate-V(IV)] Complex ketyl->pinacolate diol R-CH(OH)-CH(OH)-R (1,2-Diol) pinacolate->diol Protonation (H₂O) ExperimentalWorkflow start Start setup Combine Aldehyde, VCl₃, and Co-reductant (e.g., Al) in Water start->setup reaction Stir at Room Temperature setup->reaction workup Reaction Quenching and Extraction with Organic Solvent reaction->workup purification Purification by Column Chromatography or Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Spectroscopic Analysis of Vanadium(II) Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data of Vanadium(II) chloride (VCl₂), cross-referencing available literature values for various analytical techniques. Due to the air-sensitive nature of VCl₂, experimental protocols require careful consideration to prevent oxidation and ensure data accuracy.

Comparative Spectroscopic Data

The following table summarizes the available quantitative spectroscopic data for Vanadium(II) chloride and related vanadium compounds from the literature. It is important to note that while data for UV-Visible and X-ray Photoelectron Spectroscopy of V(II) species are accessible, specific experimental data for solid-state Infrared and Raman spectroscopy of VCl₂ are not readily found in the reviewed literature. This may be attributed to the compound's high reactivity and challenges in sample handling for these techniques.

Spectroscopic TechniqueSpeciesSolvent/StatePeak Position / Binding Energy (eV)Assignment / Comments
UV-Visible Spectroscopy [V(H₂O)₆]²⁺Aqueous~560 nm, ~850 nmd-d transitions in the hexaaquavanadium(II) ion.
V(II) complexesVariousDependent on ligand fieldCharge transfer and d-d transitions.
X-ray Photoelectron Spectroscopy (XPS) Vanadium OxidesSolidV 2p₃/₂: ~513.6 - 517.6 eVBinding energy is sensitive to the oxidation state of vanadium. For V(II) oxides, it is expected at the lower end of this range.
VClₓSolidV 2p₃/₂: Not specified for VCl₂Data for various vanadium chlorides would be necessary for a direct comparison.
Infrared (IR) Spectroscopy VCl₂SolidData not readily availableExpected to show V-Cl stretching and bending modes in the far-IR region.
Raman Spectroscopy VCl₂SolidData not readily availableExpected to show vibrational modes sensitive to the crystal lattice structure.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data, especially for reactive compounds like VCl₂.

UV-Visible Spectroscopy

Objective: To measure the electronic transitions of VCl₂ in solution.

Methodology:

  • Sample Preparation: Due to the extreme air-sensitivity of VCl₂, all sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Anhydrous VCl₂ is dissolved in a deoxygenated solvent to a known concentration. The choice of solvent is critical and should not react with VCl₂.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • The spectrophotometer is blanked using the pure, deoxygenated solvent in a sealed cuvette.

    • The spectrum of the VCl₂ solution is recorded over a wavelength range of approximately 200-1100 nm.

    • The absorbance values are plotted against the wavelength to obtain the UV-Vis spectrum.

Infrared (IR) Spectroscopy

Objective: To probe the vibrational modes of solid VCl₂.

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • Nujol Mull: A small amount of finely ground anhydrous VCl₂ is mixed with Nujol (mineral oil) to form a paste. This mull is then pressed between two KBr or CsI plates.

    • KBr Pellet: A small amount of finely ground VCl₂ is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the sample holder (KBr plates or KBr pellet) is recorded.

    • The sample is placed in the spectrometer's beam path, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. For observing V-Cl vibrations, the far-IR region (below 400 cm⁻¹) is necessary.

Raman Spectroscopy

Objective: To investigate the vibrational and lattice modes of solid VCl₂.

Methodology:

  • Sample Preparation:

    • A small amount of crystalline VCl₂ is placed in a sealed capillary tube or on a microscope slide under an inert atmosphere.

  • Instrumentation: A Raman spectrometer equipped with a laser source of a specific wavelength (e.g., 532 nm or 785 nm) and a sensitive detector is used.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and passed through a monochromator to separate the Raman scattered light from the Rayleigh scattered light.

    • The intensity of the Raman scattered light is plotted against the Raman shift (in cm⁻¹) to generate the Raman spectrum.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and oxidation state of vanadium in VCl₂.

Methodology:

  • Sample Preparation:

    • A sample of VCl₂ is mounted on a sample holder. To minimize surface contamination and oxidation from atmospheric exposure during sample transfer, the sample should be introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument as quickly as possible, or via a vacuum transfer vessel.

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer is used.

  • Data Acquisition:

    • The sample surface is irradiated with X-rays, causing the emission of photoelectrons.

    • The kinetic energy of the emitted electrons is measured by the analyzer.

    • The binding energy of the electrons is calculated and plotted against the number of electrons detected to produce the XPS spectrum. High-resolution spectra of the V 2p and Cl 2p regions are acquired to determine the chemical states.

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an air-sensitive compound like VCl₂, emphasizing the necessary precautions and data analysis steps.

SpectroscopicWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis cluster_interpretation Interpretation and Comparison VCl2_Solid Anhydrous VCl₂ Solid Dissolution Dissolution in Deoxygenated Solvent VCl2_Solid->Dissolution Grinding Grinding (for solid-state) VCl2_Solid->Grinding XPS XPS Analysis VCl2_Solid->XPS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Grinding->IR Raman Raman Spectroscopy Grinding->Raman Process_UV_Vis Absorbance Spectrum UV_Vis->Process_UV_Vis Process_IR Transmittance Spectrum IR->Process_IR Process_Raman Raman Shift Spectrum Raman->Process_Raman Process_XPS Binding Energy Spectrum XPS->Process_XPS Compare_Lit Cross-reference with Literature Values Process_UV_Vis->Compare_Lit Process_IR->Compare_Lit Process_Raman->Compare_Lit Process_XPS->Compare_Lit Conclusion Structural & Electronic Characterization Compare_Lit->Conclusion

Generalized workflow for spectroscopic analysis of VCl₂.

In-Situ Monitoring of Vanadium(II) Chloride Reactions: A Comparative Guide to Real-Time Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is paramount for optimizing processes, understanding mechanisms, and ensuring product quality. This guide provides a comparative overview of key in-situ monitoring techniques applicable to reactions involving the highly reactive and air-sensitive Vanadium(II) chloride (VCl₂), as well as other analogous transition metal halides.

Vanadium(II) chloride is a powerful reducing agent and a versatile precursor in inorganic and organometallic synthesis. Its reactions, however, are often rapid and sensitive to atmospheric conditions, making traditional offline analysis challenging. In-situ monitoring, or the analysis of a reaction as it happens within the reaction vessel, offers a dynamic window into the chemical transformations, enabling the tracking of reactants, intermediates, and products in real-time. This guide explores the principles, experimental setups, and comparative performance of several key spectroscopic and electrochemical techniques for the in-situ analysis of reactions involving VCl₂ and similar compounds.

Spectroscopic Techniques for In-Situ Monitoring

Spectroscopic methods are non-invasive techniques that probe the molecular and electronic structure of the species in the reaction mixture. They are particularly well-suited for in-situ monitoring as they can often be implemented using fiber-optic probes or through transparent windows in the reactor.

UV-Vis Spectroscopy

Principle: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within molecules and ions. For transition metal complexes, such as those involving Vanadium(II), the d-d electronic transitions and charge-transfer bands are sensitive to changes in the metal's oxidation state and coordination environment.

Applications: UV-Vis spectroscopy is particularly useful for monitoring redox reactions where the oxidation state of the vanadium center changes, leading to distinct changes in the absorption spectrum. It can also track ligand substitution reactions that alter the coordination sphere of the metal ion.

Experimental Setup: A typical in-situ UV-Vis setup involves a spectrophotometer connected via fiber optic cables to a probe immersed in the reaction mixture. The probe consists of a light source and a detector. For air-sensitive reactions, the setup must be within an inert atmosphere glovebox or a sealed reaction vessel.

Diagram: Experimental Workflow for In-Situ UV-Vis Monitoring

cluster_reaction Reaction Setup cluster_monitoring In-Situ Monitoring ReactionVessel Reaction Vessel (e.g., Schlenk flask) FiberProbe Fiber Optic Probe ReactionVessel->FiberProbe Probe Immersion Stirring Magnetic Stirrer InertAtmosphere Inert Atmosphere (N2 or Ar) Spectrometer UV-Vis Spectrometer Computer Data Acquisition Computer Spectrometer->Computer Data Transfer FiberProbe->Spectrometer Optical Signal

Caption: Workflow for in-situ UV-Vis reaction monitoring.

Raman Spectroscopy

Principle: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts in Raman scattering correspond to the vibrational frequencies of the molecule, offering a detailed fingerprint of its structure.

Applications: Raman spectroscopy is highly effective for studying changes in coordination chemistry, such as ligand binding and dissociation. It can also be used to identify and track the formation of specific products and intermediates in a reaction mixture. Since water is a weak Raman scatterer, this technique is particularly advantageous for monitoring reactions in aqueous solutions.

Experimental Setup: Similar to UV-Vis, in-situ Raman spectroscopy often employs a fiber optic probe that delivers laser excitation and collects the scattered light. The probe can be inserted directly into the reaction vessel. For highly colored or fluorescent samples, the choice of laser wavelength is crucial to minimize interference.

Diagram: Logical Relationship for In-Situ Raman Analysis

cluster_process Analytical Process Laser Laser Excitation Sample Reaction Mixture Laser->Sample ScatteredLight Raman Scattering Sample->ScatteredLight Spectrometer Spectrometer ScatteredLight->Spectrometer Spectrum Raman Spectrum Spectrometer->Spectrum Analysis Data Analysis Spectrum->Analysis

Caption: Logical flow of in-situ Raman spectroscopic analysis.

Electrochemical Techniques

Electrochemical methods are well-suited for monitoring reactions that involve changes in the oxidation state of the reactants or products.

Cyclic Voltammetry (CV)

Principle: Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time. The resulting current is measured as a function of the applied potential. The current response provides information about the redox processes occurring at the electrode surface.

Applications: In-situ cyclic voltammetry can be used to monitor the concentration of electroactive species, such as Vanadium(II) and its oxidation products, in a reaction mixture. It can provide information on reaction kinetics and the stability of different oxidation states.

Experimental Setup: An in-situ electrochemical setup consists of a potentiostat and a three-electrode cell (working, reference, and counter electrodes) that can be immersed in the reaction solution. For air-sensitive systems, the electrochemical cell must be sealed and maintained under an inert atmosphere.

Comparison of In-Situ Monitoring Techniques

The choice of an in-situ monitoring technique depends on the specific reaction being studied, the information required, and the experimental constraints. The following table provides a comparative overview of the techniques discussed.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
UV-Vis Spectroscopy Electronic absorptionOxidation state, coordination environment, concentrationHigh sensitivity, relatively low cost, fast data acquisitionBroad spectral features can lead to overlapping signals, not structurally specific
Raman Spectroscopy Vibrational scatteringMolecular structure, coordination changes, functional groupsHigh structural specificity, good for aqueous solutions, non-destructiveCan be affected by fluorescence, weaker signal than absorption techniques
Cyclic Voltammetry Electrochemical responseRedox potentials, concentration of electroactive species, reaction kineticsDirect measurement of redox properties, high sensitivity to electroactive speciesRequires an electrolyte, only sensitive to species that undergo redox reactions at the electrode

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for the in-situ monitoring techniques discussed.

General Protocol for In-Situ UV-Vis Monitoring of a VCl₂ Reaction
  • System Preparation: Assemble the reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, an inert gas inlet/outlet, and a port for the in-situ probe. The entire setup should be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Spectrometer Setup: Connect the UV-Vis spectrometer to the fiber optic probe. Record a background spectrum of the solvent and any non-reacting components.

  • Reaction Initiation: Introduce the solvent and Vanadium(II) chloride into the reaction vessel under a positive pressure of inert gas. Begin stirring and data acquisition.

  • Data Acquisition: Record UV-Vis spectra at regular time intervals as the reaction proceeds. The time resolution will depend on the reaction rate and the spectrometer's capabilities.

  • Data Analysis: Analyze the spectral changes over time to determine the kinetics of the reaction and identify the formation of intermediates and products.

General Protocol for In-Situ Raman Monitoring of a Ligand Substitution Reaction
  • System Preparation: Set up the reaction vessel under an inert atmosphere as described for the UV-Vis protocol.

  • Spectrometer Setup: Calibrate the Raman spectrometer using a known standard. Position the fiber optic probe in the reaction vessel, ensuring it is immersed in the solution.

  • Reaction Initiation: Add the initial reactants to the vessel and start the data acquisition, collecting a spectrum of the starting material.

  • Data Acquisition: Introduce the second reactant to initiate the ligand substitution. Continuously collect Raman spectra throughout the reaction.

  • Data Analysis: Monitor the decrease in the intensity of Raman bands corresponding to the starting complex and the increase in bands associated with the product to determine the reaction progress.

Conclusion

In-situ monitoring provides invaluable insights into the dynamic processes of chemical reactions involving sensitive species like Vanadium(II) chloride. The choice between spectroscopic and electrochemical techniques depends on the specific reaction characteristics. UV-Vis spectroscopy is excellent for tracking changes in oxidation states, while Raman spectroscopy offers detailed structural information about the coordination environment. Cyclic voltammetry is a powerful tool for directly probing the redox behavior of the system. By carefully selecting and implementing the appropriate in-situ monitoring technique, researchers can gain a deeper understanding of reaction mechanisms, optimize reaction conditions, and accelerate the development of new chemical entities and processes.

A Comparative Guide to Isotopic Labeling: A Potential Role for Vanadium(II) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is an indispensable tool in modern scientific research, enabling the elucidation of reaction mechanisms, the study of metabolic pathways, and the development of novel therapeutics. The introduction of isotopes such as deuterium (²H) and tritium (³H) into organic molecules often relies on reductive methodologies. While palladium-catalyzed reactions are the current gold standard for reductive dehalogenation to introduce these isotopes, this guide explores the theoretical potential of Vanadium(II) chloride (VCl₂) as an alternative, comparing its chemical properties with established methods.

Performance Comparison: Reductive Dehalogenation for Isotopic Labeling

The following table summarizes a qualitative comparison between the well-established palladium-catalyzed methods and the proposed use of Vanadium(II) chloride for isotopic labeling via reductive dehalogenation. Due to a lack of direct experimental data for VCl₂ in this specific application, its performance characteristics are inferred from its known reactivity as a strong reducing agent.

FeaturePalladium-Catalyzed (Homogeneous & Heterogeneous)Vanadium(II) Chloride (Theoretical)
Reagent Type Catalytic (e.g., Pd/C, PdCl₂(PPh₃)₂)Stoichiometric Reducing Agent
Isotope Source Typically D₂ or T₂ gasWould likely require a deuterated or tritiated proton source (e.g., D₂O, T₂O)
Reaction Conditions Generally mild (room temperature to moderate heating)Potentially mild, but may require inert atmospheres due to the high reactivity of V(II)
Functional Group Tolerance Good to excellent, especially with homogeneous catalystsMay be less tolerant to certain functional groups susceptible to reduction by a strong, single-electron transfer agent
Isotopic Incorporation Efficiency High to quantitativeTheoretically high, dependent on the efficiency of the protonolysis of the organovanadium intermediate
Potential for Isotopic Scrambling Can occur, particularly with heterogeneous catalystsThe mechanism might offer a lower propensity for scrambling, but this is unconfirmed
Substrate Scope Broad, including aryl and alkyl halidesLikely effective for a range of organic halides, but requires experimental validation

Experimental Protocols: A Comparative Overview

Below is a detailed protocol for a typical palladium-catalyzed reductive dehalogenation for deuterium labeling, followed by a hypothetical protocol for how such a reaction might be conducted using Vanadium(II) chloride.

Established Method: Palladium-Catalyzed Reductive Deutero-dehalogenation

This protocol is a generalized procedure based on common laboratory practices for deuterium labeling of an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium on carbon (10% Pd/C)

  • Deuterium gas (D₂)

  • Anhydrous solvent (e.g., ethyl acetate, ethanol-d₁)

  • Base (e.g., triethylamine or sodium acetate)

  • Reaction vessel (e.g., Parr shaker or a flask with a balloon of D₂)

  • Standard glassware for workup and purification

Procedure:

  • In a suitable reaction vessel, dissolve the aryl halide (1 mmol) in the anhydrous solvent (10 mL).

  • Add the palladium on carbon catalyst (5-10 mol%).

  • Add the base (1.2 mmol).

  • The vessel is then purged with an inert gas (e.g., argon or nitrogen) and then evacuated.

  • Introduce deuterium gas into the vessel (typically 1 atm, but can be higher).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating for a period ranging from a few hours to overnight.

  • Reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the deuterated product.

Hypothetical Method: Vanadium(II) Chloride-Mediated Reductive Deutero-dehalogenation

This hypothetical protocol is based on the known reductive capabilities of VCl₂ and general procedures for isotopic labeling.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Vanadium(II) chloride (VCl₂)

  • Deuterated proton source (e.g., D₂O or CH₃OD)

  • Anhydrous, aprotic solvent (e.g., THF, DMF) under an inert atmosphere

  • Reaction vessel with a septum for additions

  • Standard glassware for workup and purification under inert conditions

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), suspend Vanadium(II) chloride (2.2 mmol) in the anhydrous solvent (10 mL).

  • To this suspension, add the aryl halide (1 mmol) dissolved in the anhydrous solvent.

  • The reaction mixture is stirred at room temperature. The progress of the formation of the organovanadium intermediate could be monitored if a suitable technique is available.

  • After a set period for the formation of the intermediate, the deuterated proton source (e.g., D₂O, 5 mmol) is added dropwise via syringe.

  • The reaction is stirred for an additional period to allow for the deuterolysis of the organovanadium intermediate.

  • Reaction progress is monitored by quenching an aliquot and analyzing by GC-MS or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the deuterated product.

Visualizing the Process

To better understand the workflows, the following diagrams illustrate the key steps in both the established and hypothetical isotopic labeling procedures.

established_workflow cluster_prep Reaction Setup cluster_reaction Deuteration cluster_workup Workup & Purification A Dissolve Aryl Halide in Anhydrous Solvent B Add Pd/C Catalyst and Base A->B C Purge with Inert Gas B->C D Introduce D₂ Gas C->D E Stir and Monitor (GC-MS/LC-MS) D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify Product (Chromatography) G->H

Caption: Experimental workflow for palladium-catalyzed reductive dehalogenation.

hypothetical_workflow cluster_prep_vcl2 Reaction Setup (Inert Atmosphere) cluster_reaction_vcl2 Intermediate Formation & Deuterolysis cluster_workup_vcl2 Workup & Purification A_vcl2 Suspend VCl₂ in Anhydrous Solvent B_vcl2 Add Aryl Halide A_vcl2->B_vcl2 C_vcl2 Stir to Form Organovanadium Intermediate B_vcl2->C_vcl2 D_vcl2 Add Deuterated Proton Source (D₂O) C_vcl2->D_vcl2 E_vcl2 Stir and Monitor (GC-MS/LC-MS) D_vcl2->E_vcl2 F_vcl2 Quench Reaction E_vcl2->F_vcl2 G_vcl2 Extract and Concentrate F_vcl2->G_vcl2 H_vcl2 Purify Product (Chromatography) G_vcl2->H_vcl2

Caption: Hypothetical workflow for VCl₂-mediated reductive dehalogenation.

Signaling Pathway Application

Isotopically labeled molecules are crucial for studying signaling pathways. For instance, a deuterated drug molecule can be used to trace its metabolism and interaction with target proteins in a pathway like the MAPK/ERK pathway, which is often implicated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Labeled Drug Labeled Drug Labeled Drug->Raf Inhibition

Caption: Use of a labeled drug in studying the MAPK/ERK signaling pathway.

Safety Operating Guide

Vanadium chloride(VCl2) (6CI,8CI,9CI) proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Vanadium (II) chloride (VCl₂), also known as vanadium dichloride, is a reactive and hazardous substance that requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This document provides a comprehensive guide for the proper disposal of VCl₂, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle VCl₂ with appropriate safety measures. VCl₂ is harmful if swallowed and causes severe skin burns and eye damage. It also reacts violently with water. Therefore, always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE) for Handling VCl₂

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or rubber gloves.
Body Protection A lab coat or chemical-resistant apron.
Respiratory An approved respirator should be used if ventilation is inadequate or if dusts are generated.

Step-by-Step Disposal Procedure

The primary method for the disposal of VCl₂ is through a licensed chemical waste disposal company. However, for small quantities of VCl₂ waste generated in a laboratory setting, a neutralization step can be performed to reduce its reactivity and corrosivity before collection.

Experimental Protocol: Neutralization of Small Quantities of VCl₂ Waste

This protocol is intended for the treatment of small quantities (a few grams) of VCl₂ waste.

Materials:

  • VCl₂ waste

  • Sodium carbonate (soda ash) or calcium hydroxide (soda-lime)

  • Large beaker or container (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • pH indicator strips or a calibrated pH meter

  • Deionized water

  • Appropriate PPE (as listed in Table 1)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are readily accessible.

  • Dilution: Carefully and slowly add the VCl₂ waste to a large volume of cold water (a 1:10 ratio of waste to water is recommended) in a large beaker with constant stirring. Caution: This reaction may be exothermic and may release hydrogen chloride gas. Perform this step slowly to control the reaction rate.

  • Neutralization: While continuously stirring the diluted VCl₂ solution, slowly add a 10% solution of sodium carbonate or a slurry of calcium hydroxide. Add the neutralizing agent in small increments to avoid excessive heat generation and frothing.

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Precipitation: The neutralization process will likely result in the precipitation of vanadium hydroxides.

  • Settling and Decanting: Allow the precipitate to settle at the bottom of the beaker. Once settled, you can carefully decant the supernatant liquid.

  • Waste Collection:

    • Solid Waste: The precipitated vanadium solids should be collected in a clearly labeled, sealed, and compatible waste container.

    • Liquid Waste: The neutralized supernatant liquid should also be collected in a separate, clearly labeled waste container.

  • Final Disposal: Both the solid and liquid waste containers must be disposed of through a licensed hazardous waste disposal service. Do not pour any of the waste down the drain.

Table 2: Occupational Exposure Limits for Vanadium Compounds

OrganizationGuidelineValueNotes
NIOSH Recommended Exposure Limit (REL) - 15-minute Ceiling0.05 mg/m³ (as V)This applies to all vanadium compounds except for vanadium metal and vanadium carbide.[1]
OSHA Permissible Exposure Limit (PEL) - Ceiling0.5 mg/m³ (as V₂O₅, respirable dust)0.1 mg/m³ (as V₂O₅, fume)These are ceiling limits that should not be exceeded at any time.
ACGIH Threshold Limit Value (TLV) - 8-hour Time-Weighted Average (TWA)0.05 mg/m³ (as V₂O₅, respirable fraction)This is the recommended average exposure over an 8-hour workday.

Spill Management

In the event of a VCl₂ spill:

  • Evacuate all non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with a dry absorbent material such as sand or vermiculite. Do not use water.

  • Carefully sweep up the absorbed material and place it in a designated hazardous waste container.

  • Ventilate the area and wash the spill site with a detergent solution once the bulk of the material has been removed. Collect the cleaning materials for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of Vanadium (II) chloride.

G cluster_prep Preparation cluster_neutralization Neutralization (for small lab quantities) cluster_separation Waste Separation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: VCl₂ Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dilute Slowly Dilute VCl₂ in Cold Water (1:10) fume_hood->dilute neutralize Add Sodium Carbonate Solution Slowly dilute->neutralize monitor_ph Monitor pH (Target: 6.0-8.0) neutralize->monitor_ph precipitate Allow Vanadium Hydroxide to Precipitate monitor_ph->precipitate If pH is neutral separate Separate Precipitate and Supernatant precipitate->separate collect_solid Collect Solid Waste in Labeled Container separate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container separate->collect_liquid disposal_service Arrange for Pickup by Licensed Hazardous Waste Disposal Service collect_solid->disposal_service collect_liquid->disposal_service end End: Proper Disposal Complete disposal_service->end

Figure 1. Workflow for the proper disposal of VCl₂.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vanadium (II) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Vanadium (II) chloride (VCl₂). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your experimental work.

Vanadium (II) chloride is a highly reactive and hazardous compound. It is corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[1] Furthermore, it is sensitive to air and moisture, reacting violently with water.[2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling VCl₂. The following table summarizes the required equipment, which should be donned before entering the designated work area and only removed after exiting and completing decontamination procedures.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and a full-face shieldGoggles must be splash-resistant. A face shield is required to be worn over safety goggles to protect against splashes and airborne particles.[3][4]
Skin/Body Flame-resistant lab coat and chemical-resistant apron or coverallsA flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[3]
Hands Nitrile rubber glovesDouble-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected.[3][5]
Respiratory NIOSH-approved respiratorA respirator with cartridges appropriate for acid gases and particulates is necessary, especially when handling the solid outside of a controlled atmosphere or if dust is generated.[2][3]
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet and be made of a material that resists chemical penetration.

Operational Plan: A Step-by-Step Protocol for Handling VCl₂

Due to its air and moisture sensitivity, Vanadium (II) chloride must be handled under an inert atmosphere, such as in a glovebox or using a Schlenk line. The following protocols provide a procedural guide for common laboratory manipulations.

Preparation and Inert Atmosphere Techniques
  • Glovebox Preparation: Before introducing VCl₂, ensure the glovebox has a stable inert atmosphere (typically argon or nitrogen) with oxygen and moisture levels below 1 ppm.

  • Schlenk Line Setup: If using a Schlenk line, ensure all glassware is thoroughly dried in an oven and then flame-dried under vacuum to remove any adsorbed water. The system should be backfilled with a high-purity inert gas.

  • Material Transfer into Glovebox:

    • Place the sealed container of VCl₂ in the antechamber.

    • Evacuate and backfill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants.

    • Once cycled, transfer the container into the main glovebox chamber.

Weighing and Transferring the Solid
  • Inside the Glovebox:

    • Use a tared weigh boat or vial.

    • Carefully open the VCl₂ container and use a clean, dry spatula to transfer the desired amount of solid to the weigh boat.

    • Immediately and securely reseal the VCl₂ container.

    • Transfer the weighed solid to the reaction vessel.

  • Using a Schlenk Line (Weighing by Difference):

    • In the inert atmosphere of the glovebox, pre-weigh a sealed vial containing VCl₂.

    • Remove the vial from the glovebox and quickly transfer the desired amount of solid to the reaction vessel under a positive flow of inert gas.

    • Reseal the vial and re-weigh it to determine the exact mass of VCl₂ transferred.

Dissolving the Solid
  • Solvent Degassing: All solvents must be thoroughly degassed before use to remove dissolved oxygen and water. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Addition of Solvent:

    • Under a positive pressure of inert gas, add the degassed solvent to the reaction vessel containing the VCl₂ using a cannula or a syringe.

    • Stir the mixture until the solid is fully dissolved.

The following diagram illustrates the general workflow for safely handling Vanadium (II) chloride.

VCl2_Handling_Workflow Workflow for Safe Handling of Vanadium (II) Chloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE Prepare_Inert Prepare Inert Atmosphere (Glovebox or Schlenk Line) PPE->Prepare_Inert Transfer_VCl2 Transfer VCl₂ to Inert Atmosphere Prepare_Inert->Transfer_VCl2 Weigh_VCl2 Weigh VCl₂ Transfer_VCl2->Weigh_VCl2 Dissolve_VCl2 Dissolve VCl₂ in Degassed Solvent Weigh_VCl2->Dissolve_VCl2 Decontaminate Decontaminate Glassware & Work Surfaces Dissolve_VCl2->Decontaminate Dispose_Waste Dispose of Waste & PPE Decontaminate->Dispose_Waste

A high-level overview of the safe handling workflow for VCl₂.

Disposal Plan: Managing VCl₂ Waste

All waste materials contaminated with Vanadium (II) chloride must be treated as hazardous waste. Follow these procedures for proper disposal:

  • Solid Waste:

    • Collect all solid VCl₂ waste, including contaminated weigh boats, spatulas, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Liquid Waste:

    • Quench any solutions containing VCl₂ by slowly adding them to a large volume of a suitable quenching agent (e.g., a solution of sodium bicarbonate) with stirring in a fume hood. Be prepared for a potentially exothermic reaction and gas evolution.

    • Collect the neutralized solution in a labeled hazardous waste container.

  • Contaminated PPE:

    • All disposable PPE, including gloves, aprons, and respirator cartridges, must be disposed of as hazardous waste.

    • Place contaminated PPE in a sealed bag and then into the designated solid hazardous waste container.

  • Glassware Decontamination:

    • Rinse glassware with a suitable solvent (e.g., acetone) to remove residual VCl₂. Collect the rinsate as hazardous waste.

    • Then, wash the glassware with soap and water.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Quantitative Safety Data

The following table provides key quantitative data related to the safe handling of Vanadium compounds.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) (as Vanadium dust)0.05 mg/m³[6]
OSHA Permissible Exposure Limit (PEL) (as Vanadium fume)0.1 mg/m³[6]
NIOSH Recommended Exposure Limit (REL) (15-minute ceiling)0.05 mg/m³[5][7]
Immediately Dangerous to Life or Health (IDLH) (as Vanadium)35 mg/m³[6]

By strictly adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling Vanadium (II) chloride and ensure a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.